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  • Product: 3-chloro-6-methyl-4-nitro-2H-indazole
  • CAS: 885520-89-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Chloro-6-methyl-4-nitro-1H-indazole in Advanced Medicinal Chemistry

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its exceptional utility as a "hinge-binder" in the design of protein kinase inhibitors (e.g., Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its exceptional utility as a "hinge-binder" in the design of protein kinase inhibitors (e.g., Pazopanib, Axitinib) [2]. Within this chemical space, 3-chloro-6-methyl-4-nitro-1H-indazole (CAS 885520-89-8) emerges as a highly specialized, orthogonally functionalized building block [1].

This whitepaper provides an in-depth technical analysis of CAS 885520-89-8. By dissecting the causality behind its orthogonal reactivity, we outline how medicinal chemists can leverage the 3-chloro, 4-nitro, and 6-methyl substituents to construct complex, highly selective kinase inhibitors.

Physicochemical Profiling & Structural Dynamics

The strategic value of 3-chloro-6-methyl-4-nitro-1H-indazole lies in the distinct electronic and steric environments of its functional groups. The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms, though the 1H -tautomer generally predominates in the solid state and in polar solvents.

Table 1: Physicochemical Properties of CAS 885520-89-8 [1]
PropertyValue / Description
CAS Number 885520-89-8
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.60 g/mol
SMILES Cc1cc(c(c(c1)nn)Cl)[O-]
Electronic Profile Highly polarized; electron-deficient at C3/C4 due to nitro/chloro induction.
Storage Conditions Sealed in dry, 2-8°C, protected from light.
Structural Causality in Drug Design
  • The 4-Nitro Group: Acts as a masked amine. Once reduced to a 4-amino moiety, it provides a critical vector for amidation or urea formation. These resulting motifs frequently interact with the gatekeeper residues of the kinase ATP-binding pocket [4].

  • The 3-Chloro Group: Serves as a synthetic handle for late-stage diversification. It enables Suzuki-Miyaura cross-coupling or photoredox-catalyzed decarboxylative C-N coupling to install hydrophobic aryl or alkyl groups that occupy the kinase back-pocket [3, 5].

  • The 6-Methyl Group: Provides essential steric bulk. In kinase inhibitor design, this methyl group can lock the ligand's conformation, restricting rotational degrees of freedom and enhancing target selectivity by clashing with non-target kinase solvent channels.

Orthogonal Reactivity and Synthetic Utility

To effectively utilize this building block, one must understand the hierarchy of its reactivity. Unprotected indazoles are notorious for poisoning Palladium(II) catalysts by forming inactive monomeric or oligomeric Pd-indazole dimers [3]. Therefore, a self-validating synthetic workflow must follow a strict sequence: N-Protection C3-Functionalization Nitro Reduction.

G A CAS 885520-89-8 (Starting Material) B N1-Protection (SEM-Cl / NaH) A->B Step 1 C C3 Cross-Coupling (Suzuki/Pd-cat) B->C Step 2 D Nitro Reduction (Fe/NH4Cl or Pd/C) C->D Step 3 E Amidation (Kinase Inhibitor) D->E Step 4

Workflow for the orthogonal functionalization of 3-chloro-6-methyl-4-nitro-1H-indazole.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed with internal validation checkpoints to ensure synthetic integrity at each stage.

Protocol 1: Regioselective N1-Protection

Causality: Protecting the N1 position prevents the free N-H from coordinating with transition metals during subsequent cross-coupling steps [3].

  • Reagents: 3-chloro-6-methyl-4-nitro-1H-indazole (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq), anhydrous DMF.

  • Procedure: Cool a solution of the indazole in DMF to 0°C under N₂. Add NaH portion-wise. Validation: Observe hydrogen gas evolution; the solution will turn deep red/orange indicating anion formation. Stir for 30 mins.

  • Addition: Add SEM-Cl dropwise. Warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Outcome: Yields predominantly the N1-SEM protected isomer. The N2-isomer is sterically hindered by the 3-chloro group, ensuring high regioselectivity.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Causality: The C3-chloride is traditionally challenging to activate. Bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) are required to facilitate the oxidative addition of Pd(0) into the C-Cl bond [3].

  • Reagents: N1-SEM protected intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.10 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1).

  • Procedure: Degas the solvent mixture by sparging with N₂ for 15 minutes. Combine all reagents in a sealed tube.

  • Reaction: Heat to 100°C for 12-15 hours. Validation: TLC analysis should show complete consumption of the starting material; the reaction mixture typically turns from dark purple to a pale yellow/brown suspension.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol 3: Chemoselective Nitro Reduction

Causality: The 4-nitro group must be reduced to an amine without cleaving the newly formed C3-aryl bond or the N1-SEM group. Mild conditions using Béchamp reduction principles are preferred over harsh hydrogenation.

  • Reagents: C3-arylated intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (3:1).

  • Procedure: Heat the mixture to 80°C for 3 hours. Validation: The reaction transitions to a thick brown sludge (iron oxides).

  • Workup: Filter hot through a pad of Celite, washing generously with hot EtOAc. Concentrate the filtrate to yield the 4-aminoindazole derivative.

Application in Kinase Inhibitor Design

Once converted to a 4-amino-3-aryl-6-methyl-1H-indazole derivative, the scaffold is primed for integration into kinase inhibitor libraries. The indazole core mimics the purine ring of ATP.

When bound to the kinase hinge region (e.g., in VEGFR, Mps1, or FLT3), the N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the N2 acts as a hydrogen bond acceptor from the backbone amide NH [2, 4].

Hinge Kinase Kinase Hinge Region (ATP Pocket) Indazole Indazole Core N1-H (Donor) N2 (Acceptor) Indazole->Kinase Hinge Binds C4_Amide C4-Amide/Urea Gatekeeper Interaction Indazole->C4_Amide C3_Aryl C3-Aryl Group Hydrophobic Pocket Indazole->C3_Aryl C6_Methyl C6-Methyl Solvent Channel/Sterics Indazole->C6_Methyl C4_Amide->Kinase H-Bonding C3_Aryl->Kinase Pi-Pi Stacking

Pharmacophore model of the functionalized indazole within a kinase ATP-binding pocket.

Table 2: Comparative Reactivity & Pharmacological Role
PositionSynthetic OperationPharmacological Function in Kinase Inhibitors
N1 / N2 Protection (SEM/Boc) DeprotectionPrimary "Hinge-Binding" motif (H-bond donor/acceptor) [2].
C3 (-Cl) Suzuki/Stille Coupling, C-N CouplingVectors into the hydrophobic back-pocket; enhances potency [3].
C4 (-NO₂) Reduction Amidation/Urea formationInteracts with gatekeeper residues; dictates kinase selectivity [4].
C6 (-CH₃) Inert (pre-installed)Restricts rotation; directs the molecule toward the solvent channel.

By mastering the orthogonal reactivity of 3-chloro-6-methyl-4-nitro-1H-indazole, medicinal chemists can rapidly generate highly diverse, geometrically constrained libraries tailored for challenging kinase targets.

References

  • BLD Pharm. 3-Chloro-6-methyl-4-nitro-1H-indazole (CAS 885520-89-8) Product Data.
  • BenchChem. Literature review on the discovery of indazole-containing compounds.
  • National Institutes of Health (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ACS Publications. Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone.
  • Princeton University (Macmillan Group). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
Exploratory

The Indazole Scaffold: A Technical Guide to Synthesis, Strategy, and Application in Modern Drug Discovery

This guide provides an in-depth exploration of the indazole core, a cornerstone of modern medicinal chemistry. We will dissect the strategic considerations behind its synthesis, from classical foundations to the sophisti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the indazole core, a cornerstone of modern medicinal chemistry. We will dissect the strategic considerations behind its synthesis, from classical foundations to the sophisticated catalytic systems employed today. More than a mere recitation of reactions, this document illuminates the causal links between synthetic choices and their impact on drug discovery workflows, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Privileged Nature of the Indazole Core

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical sciences, and among them, the indazole scaffold holds a place of distinction.[1][2][3] An aromatic bicyclic system comprising a benzene ring fused to a pyrazole ring, indazole exists in multiple tautomeric forms, primarily the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][4] This structural feature is critical to its utility.

The indazole nucleus is considered a "privileged scaffold" for several reasons.[5] It serves as an effective bioisostere for native structures like indoles and phenols, capable of forming crucial hydrogen bond interactions with biological targets.[5] The N-H group acts as a hydrogen bond donor, while the additional nitrogen atom can act as a hydrogen bond acceptor, a duality that provides significant advantages in target affinity and selectivity.[5] This versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases, from cancer to emesis.[4][6]

Caption: Primary Tautomeric Forms of Indazole.

Notable examples of indazole-based therapeutics include:

  • Axitinib and Pazopanib: Tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[1]

  • Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic to manage chemotherapy-induced nausea.[4]

  • Bendazac: A non-steroidal anti-inflammatory drug (NSAID).[6]

Part 1: Strategic Pillars of Indazole Synthesis

The construction of the indazole core is not a one-size-fits-all process. The choice of synthetic route is a strategic decision dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and cost.

Classical Foundations: Intramolecular Cyclizations

Early methods for indazole synthesis laid the mechanistic groundwork for future innovations. The Jacobson synthesis , for instance, involves the diazotization of an N-acylated o-toluidine, which then undergoes an intramolecular cyclization.[7] While foundational, these classical routes often require harsh conditions (strong acids, high temperatures) and may have a limited substrate scope, making them less suitable for the complex molecules common in modern drug discovery.[7]

Another key classical approach is the Davis-Beirut reaction , which involves the reaction of an o-nitrobenzylamine with an acylating agent, followed by reduction and cyclization.[7] These methods are valuable for their directness in certain contexts but have been largely superseded by more versatile catalytic approaches.

The Modern Workhorse: Transition-Metal Catalysis

The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of indazoles has benefited immensely.[8] These methods offer milder reaction conditions, superior functional group tolerance, and precise control over regioselectivity.

Copper-Catalyzed N-N Bond Formation (Ullmann-Type Reactions): Copper catalysis is a cost-effective and robust strategy for forming the critical N-N bond of the indazole ring.[9] A common workflow involves the condensation of a formylated ortho-haloaniline with a hydrazine to form a hydrazone intermediate. This intermediate then undergoes an intramolecular Ullmann-type C-N coupling reaction, catalyzed by a simple copper(I) source like CuBr or CuI, to yield the indazole product.[9] The relative non-toxicity and low cost of copper make this an attractive method for large-scale synthesis.[9]

Palladium-Catalyzed Annulation and Cross-Coupling: Palladium catalysis offers unparalleled efficiency and scope for indazole synthesis. Strategies include the cross-coupling of ortho-halobenzaldehydes with hydrazones, followed by an acid-catalyzed cyclization.[3] More advanced methods involve direct C-H amination or annulation reactions, where a pre-functionalized aromatic ring is cyclized onto a nitrogen-containing partner.[2][6] These reactions are prized for their ability to tolerate a vast array of sensitive functional groups, which is essential when building complex drug candidates.

Caption: General Workflow for Copper-Catalyzed Indazole Synthesis.

Post-Synthesis Modification: Strategic Functionalization

For generating libraries of compounds for structure-activity relationship (SAR) studies, the ability to modify the indazole core after its formation is paramount.

  • C3-Functionalization: The C3 position of the indazole ring is often a key vector for modifying a compound's interaction with its biological target. Recent advances in copper-catalyzed C-H activation have enabled the direct allylation and amination of the C3 position, providing access to novel chemical space that was previously difficult to reach.[10]

  • N1/N2-Alkylation: The alkylation of the indazole nitrogen atoms is a common strategy to block a hydrogen-bond donor site, improve metabolic stability, or modulate physical properties. Achieving regioselectivity between the N1 and N2 positions can be challenging and often requires careful selection of reagents and reaction conditions.[4]

Part 2: From Molecule to Medicine: A Drug Discovery Perspective

The true value of a synthetic strategy is measured by its ability to enable the discovery of effective medicines. The indazole scaffold provides a compelling case study in this regard.

Case Study: Indazoles as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. They function by binding adenosine triphosphate (ATP) and catalyzing the phosphorylation of protein substrates. Many kinase inhibitors are designed to be ATP-competitive, occupying the same binding site as ATP. The indazole scaffold is exceptionally well-suited for this role.[1] Its N-H group and pyrazole nitrogen can form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[1][5] This bidentate interaction provides a strong anchor for the molecule, allowing chemists to modify other parts of the scaffold to achieve potency and selectivity.

Caption: Indazole Scaffold in Kinase Hinge Binding.

In-Depth Experimental Protocol: Copper-Catalyzed Synthesis of a 1-Methyl-1H-Indazole Derivative

This protocol describes a self-validating, robust method representative of modern indazole synthesis, adapted from established literature procedures.[9]

Step 1: Hydrazone Formation

  • To a round-bottom flask charged with 2-bromobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor for the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.

Step 2: Intramolecular Ullmann Cyclization

  • In a three-necked flask fitted with a condenser and under an inert nitrogen atmosphere, charge the crude hydrazone from Step 1, copper(I) bromide (0.55 eq), and acetonitrile (20 volumes).

  • Begin mechanical stirring and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq) at once.

  • Heat the reaction mixture to 55 °C and maintain for 16-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired 1-methyl-1H-indazole.

Data-Driven Optimization: Structure-Activity Relationship (SAR)

The synthetic methods described enable the rapid generation of analogs for SAR studies. The following table illustrates a hypothetical optimization campaign for a kinase inhibitor based on an indazole scaffold.

Compound IDR1 Substituent (at C3)R2 Substituent (at C5)Target Kinase IC50 (nM)
LEAD-001-H-H850
LEAD-002-Methyl-H620
LEAD-003-Phenyl-H150
LEAD-004-Phenyl-Fluoro95
LEAD-005 -Phenyl -Methoxy 12

Analysis: The data clearly shows that adding a phenyl group at the C3 position (LEAD-003 vs. LEAD-001) significantly improves potency, likely by accessing a new hydrophobic pocket. Further optimization at the C5 position with an electron-donating methoxy group (LEAD-005) leads to a highly potent inhibitor. This data-driven approach, powered by flexible and efficient synthetic chemistry, is the engine of modern drug discovery.

Part 3: Future Horizons

The field of indazole synthesis continues to evolve. Emerging technologies such as photoredox catalysis and continuous flow synthesis are enabling new transformations and improving the efficiency and safety of known ones.[3] Concurrently, the integration of computational modeling and artificial intelligence is accelerating the design of novel indazole derivatives with optimized properties, ensuring that this privileged scaffold will remain a vital tool in the development of future medicines.[3]

Conclusion

The discovery of indazole derivatives has progressed from classical, high-temperature cyclizations to elegant and highly specific transition-metal catalyzed reactions. Its role as a bioisostere and its ability to form key interactions with a multitude of biological targets, particularly protein kinases, have cemented its status as a privileged scaffold. For the modern drug discovery professional, a deep understanding of the strategies behind indazole synthesis is not merely an academic exercise; it is a critical competency for the rational design and efficient development of the next generation of therapeutics.

Sources

Foundational

Physicochemical Profiling of Substituted Indazoles: A Technical Guide for Rational Drug Design

Executive Summary Indazole is a privileged bicyclic heteroaromatic scaffold extensively utilized in medicinal chemistry, featuring prominently in FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib) and emerging ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole is a privileged bicyclic heteroaromatic scaffold extensively utilized in medicinal chemistry, featuring prominently in FDA-approved kinase inhibitors (e.g., Pazopanib, Axitinib) and emerging central nervous system (CNS) therapeutics[1]. However, as a Senior Application Scientist, I frequently observe that the late-stage attrition of indazole-based leads often stems from a fundamental misunderstanding of their physicochemical properties.

This whitepaper deconstructs the structural dynamics, acid-base equilibria, and lipophilicity of substituted indazoles. By moving beyond basic structural activity relationships (SAR) and examining the causality behind molecular behaviors, this guide provides drug development professionals with field-proven protocols to systematically optimize indazole pharmacokinetics.

Structural Dynamics: Tautomerism and Its Implications

Indazoles exist in a dynamic prototropic equilibrium between two primary tautomeric forms: 1H-indazole and 2H-indazole[1]. Understanding this equilibrium is not merely an academic exercise; it dictates receptor binding conformations, hydrogen-bonding capacity, and solid-state packing.

The 1H-indazole tautomer is thermodynamically favored, being approximately 13 to 22 kJ/mol more stable than the 2H-tautomer, depending on the computational model utilized (e.g., MP2 vs. B3LYP)[2][3]. This stability arises from the preservation of a fully delocalized 10 π-electron aromatic system. However, the 2H-tautomer can be kinetically trapped or stabilized in aprotic environments (such as the hydrophobic pockets of target proteins or in solvents like CDCl₃) via intermolecular hydrogen bonding[2].

Substituting the indazole core alters this equilibrium. For example, placing electron-withdrawing groups (EWGs) at the 3-position can decrease the energy gap between the two forms, although the 1H-tautomer generally remains the global minimum[2].

G cluster_tautomerism Indazole Tautomeric Equilibrium 1 1 H Prototropic Shift 2 2 H->2 Properties Physicochemical Shifts (pKa, LogP, Solubility) H->Properties H->Properties Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->1 Solvent->2 Substituent Electronic Effects (EWG vs EDG) Substituent->1 Substituent->2

Diagram 1: Influence of solvent and substituents on indazole tautomeric equilibrium.

Acid-Base Equilibria (pKa)

Indazoles are amphoteric, acting as both weak bases and weak acids. The unsubstituted indazole has a basic pKa of approximately 1.04 (protonation at the pyridine-like N2) and an acidic pKa of ~13.86 (deprotonation of the pyrrole-like N1)[3].

The causality of substituent effects on pKa is critical for optimizing gastrointestinal absorption. Introducing an EWG, such as a nitro group at the 5-position, drastically pulls electron density away from the heterocyclic ring via inductive and resonance effects. Consequently, the basic pKa of 5-nitroindazole drops sharply to -0.96, rendering the molecule essentially non-basic under physiological conditions[3].

Lipophilicity (LogP) and Aqueous Solubility (LogS)

The substitution pattern on the indazole nitrogen atoms profoundly impacts the hydrophilicity-lipophilicity balance. Alkylation at N1 versus N2 yields distinctly different physicochemical profiles.

N1-methylation typically locks the molecule into a highly lipophilic, planar conformation. Conversely, N2-methylation alters the molecular dipole moment and disrupts crystal lattice packing, which lowers the melting point and alters the hydration sphere. In a recent study evaluating indazole-5-carboxamide MAO-B inhibitors, N2-methylated derivatives exhibited up to a 7-fold increase in aqueous solubility compared to their N1-methylated isomers, significantly enhancing their predictive oral bioavailability[4].

Quantitative Summary of Physicochemical Properties
CompoundBasic pKa (Conjugate Acid)Acidic pKaPreferred Tautomer (Aqueous)Relative Aqueous Solubility
Unsubstituted Indazole 1.0413.861H-IndazoleModerate
4-Nitroindazole 0.24< 13.861H-IndazoleLow
5-Nitroindazole -0.96< 13.861H-IndazoleLow
N1-Methylindazole ~0.42N/AFixed (1-Methyl)Low
N2-Methylindazole Weakly BasicN/AFixed (2-Methyl)High

(Data synthesized from analytical studies on indazole derivatives[3][4][5])

Experimental Workflows for Physicochemical Characterization

To ensure data integrity, every protocol must act as a self-validating system. Below are the standard operating procedures used in advanced profiling laboratories.

Workflow A Compound Synthesis B NMR Spectroscopy (Tautomer Ratio) A->B C Potentiometric Titration (pKa Profiling) B->C D Shake-Flask / LC-MS (LogP & Solubility) C->D E Lead Optimization D->E

Diagram 2: Sequential experimental workflow for physicochemical profiling of indazoles.

Protocol A: NMR-Based Determination of Tautomeric Ratios

Causality Focus: We utilize distinct deuterated solvents to mimic different biological environments. DMSO-d₆ evaluates the hydrogen-bonded, 1H-predominant state (mimicking aqueous exposure), while CD₂Cl₂ or CDCl₃ is used to observe potential 2H-stabilization via intermolecular interactions (mimicking a lipophilic binding pocket)[2].

  • Sample Preparation: Dissolve 5–10 mg of the highly pure indazole derivative in 0.5 mL of the selected deuterated solvent.

  • Acquisition (Variable Temperature): Acquire ¹H and ¹³C NMR spectra. Self-Validation Step: If peak broadening is observed at 298 K due to the prototropic exchange occurring at a rate comparable to the NMR timescale, lower the temperature (e.g., to 250 K). This slows the exchange, allowing distinct resolution of the 1H and 2H tautomeric populations.

  • Analysis: Integrate the distinct signals (specifically the C3-H protons), which appear at different chemical shifts for the 1H versus 2H tautomers, to calculate the exact equilibrium ratio.

Protocol B: Potentiometric Titration for pKa Determination

Causality Focus: Indazoles are highly lipophilic and often insoluble in pure water at the concentrations required for titration. By titrating in varying ratios of a water-miscible cosolvent and extrapolating back to 0% cosolvent, we derive the true aqueous pKa without precipitation artifacts[6].

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure an accurate Nernstian response.

  • Sample Preparation: Dissolve the indazole in a methanol/water mixture to achieve a 1 mM concentration.

  • Titration: Titrate with standardized 0.1 M HCl (to find the basic pKa) or 0.1 M NaOH (to find the acidic pKa) under a steady nitrogen atmosphere. Self-Validation Step: The nitrogen blanket is critical to prevent ambient CO₂ absorption, which would prematurely form carbonic acid and artificially shift the equivalence point[6].

  • Data Processing: Utilize a Yasuda-Shedlovsky extrapolation plot (pKa vs. 1/dielectric constant) across at least three different cosolvent ratios to determine the precise aqueous pKa.

References

  • [1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. nih.gov. 1

  • [2] Theoretical estimation of the annular tautomerism of indazoles | Request PDF - ResearchGate. researchgate.net. 2

  • [6] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals - Benchchem. benchchem.com. 6

  • [3] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor - American Chemical Society. acs.org. 3

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. ijsdr.org.

  • [5] Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. researchgate.net. 5

  • [4] Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as - Optibrium. optibrium.com. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-Chloro-6-methyl-4-nitro-2H-indazole

Executive Summary & Biological Relevance The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 3-chloroindazole derivatives have recently emerged as potent dual inhibitors of thymidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

The indazole scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 3-chloroindazole derivatives have recently emerged as potent dual inhibitors of thymidine phosphorylase and α -glucosidase, demonstrating significant potential as anti-diabetic and anti-proliferative agents[1]. The compound 3-chloro-6-methyl-4-nitro-2H-indazole (and its 1H-tautomer, CAS: 885520-89-8) serves as a highly functionalized, versatile building block. The 6-methyl and 4-nitro substituents provide an optimal steric and electronic profile for downstream derivatization, such as the reduction of the nitro group to an amine for subsequent amide coupling or functionalization into 1,3,4-thiadiazole hybrids[2].

Mechanistic Logic & Reaction Design (Expertise & Experience)

The synthesis of 3-chloro-6-methyl-4-nitro-2H-indazole relies on the regioselective electrophilic aromatic substitution (S E​ Ar) of the pre-formed 6-methyl-4-nitro-1H-indazole core.

  • Tautomeric Equilibrium: Indazoles exist in a rapid tautomeric equilibrium between the 1H and 2H forms[3]. While the 1H-tautomer is generally more thermodynamically stable in the solid state, the 2H-form is frequently the kinetically reactive intermediate and the active binding conformation within enzymatic pockets[4]. The synthesis yields a tautomeric mixture that can be utilized interchangeably in subsequent coupling reactions.

  • Overcoming Electronic Deactivation: The C3 position of the pyrazole ring is the most nucleophilic site. However, the strongly electron-withdrawing nitro group (-NO 2​ ) at the C4 position significantly deactivates the entire ring system via inductive (-I) and resonance (-M) effects. The C6-methyl group provides weak hyperconjugative electron donation, which slightly offsets this deactivation but is insufficient to allow chlorination under mild conditions.

  • Reagent and Solvent Causality: To overcome the high activation energy barrier caused by the nitro group, a strong electrophilic chlorine source, N-chlorosuccinimide (NCS), is employed under refluxing conditions[3]. Acetonitrile (MeCN) is selected as the polar aprotic solvent because it effectively stabilizes the transition state of the rate-limiting electrophilic attack (the Wheland intermediate) while allowing for a highly efficient, self-validating downstream workup.

Quantitative Process Optimization

The following table summarizes the quantitative data driving the selection of the optimized reaction parameters. The use of 2.0 equivalents of NCS in refluxing MeCN maximizes the yield while minimizing degradation pathways.

EntrySolventTemperature (°C)NCS (Equivalents)Time (h)Isolated Yield (%)Observation
1DMF25 (RT)1.124< 5%Trace product; severe starting material recovery.
2DMF801.5645%Incomplete conversion; difficult solvent removal.
3Acetonitrile82 (Reflux)1.5468%Moderate conversion; cleaner impurity profile.
4 Acetonitrile 82 (Reflux) 2.0 2.5 82% Optimal conditions; complete conversion[3].

Reaction Workflow Visualization

Tautomeric equilibrium and regioselective C3-chlorination pathway of 6-methyl-4-nitroindazole.

Self-Validating Experimental Protocol (Trustworthiness)

This protocol is designed as a self-validating system. The in-process controls (IPC) and the specific solubility-driven workup ensure that the final product is isolated with high purity without the need for complex, iterative chromatography.

Step 1: Reaction Setup

  • In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methyl-4-nitro-1H-indazole (1.0 eq, 10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Causality Note: Ensure the solvent is strictly anhydrous to prevent the competitive hydrolysis of NCS, which would deplete the active electrophile and stall the reaction.

Step 2: Electrophilic Addition

  • Add N-chlorosuccinimide (NCS) (2.0 eq, 20.0 mmol) to the stirring solution in a single portion.

  • Purge the reaction vessel with inert nitrogen gas to prevent oxidative side reactions.

Step 3: Reflux and In-Process Control (IPC)

  • Heat the reaction mixture to a gentle reflux (approx. 80–82 °C) using a thermostated oil bath.

  • Self-Validation (IPC): After 2 hours, sample the reaction mixture and analyze via Thin Layer Chromatography (TLC) using an eluent of 1:9 Ethyl Acetate/n-Hexane[3]. The starting material (lower R f​ ) must be completely consumed, replaced by a single, less polar spot corresponding to the chlorinated product. If starting material persists, continue refluxing for an additional 1 hour.

Step 4: Solubility-Driven Workup

  • Upon confirmed completion via IPC, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to completely remove the acetonitrile solvent.

  • Suspend the resulting crude solid in distilled water (100 mL) and stir vigorously for 15 minutes.

  • Causality Note: This step is critical for self-validation. The byproduct, succinimide, is highly soluble in water, whereas the highly lipophilic 3-chloro-6-methyl-4-nitro-2H-indazole is entirely insoluble. This differential solubility allows for the quantitative removal of the primary impurity via simple filtration[3].

  • Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with additional cold distilled water (2 × 50 mL).

Step 5: Final Isolation and Purification

  • Dry the crude filter cake in vacuo at 45 °C overnight to remove residual moisture.

  • While the product is often >95% pure at this stage, it can be further purified by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate/n-Hexane (10% to 20% EtOAc) to yield the pure target compound as a crystalline solid (Typical Yield: ~82%)[3].

References

  • Facile 3-chloro-1H-indazole based 1,3,4-thiadiazole derivatives as novel thymidine phosphorylase and anti-diabetic inhibitors: Experimental, in-vitro and molecular modelling approaches.Naunyn-Schmiedeberg's Archives of Pharmacology, 2026.[URL: https://doi.org/10.1007/s00210-025-04385-4]
  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles.Arabian Journal of Chemistry, 2017.[URL: https://doi.org/10.1016/j.arabjc.2016.05.005]

Sources

Application

analytical methods for 3-chloro-6-methyl-4-nitro-2H-indazole characterization

Application Note: Orthogonal Analytical Characterization of 3-Chloro-6-methyl-4-nitro-2H-indazole Introduction & Analytical Strategy The robust characterization of active pharmaceutical ingredients (APIs) and complex het...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Analytical Characterization of 3-Chloro-6-methyl-4-nitro-2H-indazole

Introduction & Analytical Strategy

The robust characterization of active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds is a cornerstone of drug development, ensuring both safety and efficacy[1]. 3-Chloro-6-methyl-4-nitro-2H-indazole is a highly functionalized heterocyclic building block. Its structural complexity—arising from the electron-withdrawing nitro group, the halogen substitution, and the potential for annular tautomerism (1H vs. 2H)—demands a rigorous, multi-faceted analytical approach.

The principle of orthogonality in analytical chemistry dictates the use of independent methods to evaluate a sample, minimizing the risk of misidentifying tautomeric states or overlooking co-eluting impurities[1]. In the analysis of complex unknowns, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide complementary data; MS yields the precise atomic formula and molecular weight, while NMR elucidates the structural moieties and regiochemistry[2].

This application note details a self-validating, orthogonal workflow utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), multinuclear NMR, and Fourier-Transform Infrared (FTIR) spectroscopy to achieve definitive structural elucidation.

Workflow Prep Sample Preparation 3-Chloro-6-methyl-4-nitro-2H-indazole LCMS LC-HRMS Purity & Exact Mass Prep->LCMS NMR 1D/2D NMR Regiochemistry & Tautomerism Prep->NMR FTIR ATR-FTIR Functional Group Validation Prep->FTIR Integration Orthogonal Data Integration Definitive Characterization LCMS->Integration NMR->Integration FTIR->Integration

Caption: Orthogonal analytical workflow for comprehensive indazole characterization.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Causality & Experimental Design

High-performance liquid chromatography coupled with tandem mass spectrometry serves as the gold standard for heterocyclic analysis, offering superior separation efficiency and structural identification[3]. For 3-chloro-6-methyl-4-nitro-2H-indazole, standard C18 columns often result in peak tailing due to secondary interactions between the basic indazole nitrogens and residual silanols. Therefore, a polar-endcapped C18 column is selected to ensure sharp, symmetrical peaks. Electrospray Ionization (ESI) is utilized; while the nitrogen-rich core readily accepts a proton in positive mode ([M+H]⁺), the highly electronegative nitro and chloro groups also allow for excellent sensitivity in negative mode ([M-H]⁻).

Self-Validating Protocol

To evaluate matrix effects and prevent false-positive impurity identification, a self-validating system is employed. The sample sequence is bracketed with solvent blanks to monitor carryover. Furthermore, an isotope-labeled surrogate is spiked into the sample prior to injection. This internal standard corrects for ionization suppression caused by the nitro group and ensures the quantitative integrity of the ionization process[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the indazole in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • System Equilibration: Purge the LC lines and equilibrate the polar-endcapped C18 column (2.1 x 100 mm, 1.7 µm) with 95% Mobile Phase A (0.1% Formic Acid in Water) for 10 column volumes.

  • Injection & Separation: Inject 2.0 µL of the sample. Run a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 8 minutes at a flow rate of 0.4 mL/min.

  • Mass Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in full-scan mode (m/z 50–500) with data-dependent MS/MS triggering for the top 3 most intense ions.

Data Presentation: LC-HRMS Parameters & Expected Outcomes
ParameterSpecification / ConditionAnalytical Rationale
Column C18 Polar-Endcapped (1.7 µm)Prevents peak tailing from basic indazole nitrogens.
Mobile Phases A: 0.1% FA in H₂O B: 0.1% FA in MeCNPromotes [M+H]⁺ ionization and provides optimal elution strength.
Ionization Mode ESI (Positive & Negative)2H-indazoles ionize efficiently in both polarities.
Exact Mass (ESI+) [M+H]⁺ m/z 212.0225Confirms the exact elemental composition (C₈H₆ClN₃O₂).
Isotope Pattern ~3:1 ratio of M : M+2Diagnostically confirms the presence of a single Chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of indazole derivatives, providing critical information about the chemical environment and tautomeric state[4]. Indazoles exhibit annular tautomerism between the 1H and 2H forms. While the 1H-tautomer is generally thermodynamically favored, the steric bulk of the 3-chloro group and the electronic pull of the 4-nitro group can stabilize the 2H-tautomer. To arrest rapid proton exchange that broadens NMR signals and obscures tautomeric assignment, anhydrous DMSO-d₆ is selected over CDCl₃; strong hydrogen bonding with DMSO lowers the exchange rate, allowing distinct observation of the N-H resonance[4]. Rapid structure determination of such compounds is highly optimized when utilizing high-field NMR equipped with a cryogenic probe, which drastically improves the signal-to-noise ratio[5].

Self-Validating Protocol

The NMR protocol is self-validating through rigorous relaxation delay (D1) optimization. D1 is set to 5 times the longest longitudinal relaxation time (T₁) of the protons. This ensures complete relaxation between pulses, guaranteeing that the integration of the methyl group (3H) perfectly calibrates against the single aromatic protons (1H), acting as an internal validation of stoichiometric ratios and sample purity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the indazole compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[4]. Transfer to a 5 mm precision NMR tube.

  • Tuning & Locking: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO and shim the magnetic field to achieve a TMS line width of <1.0 Hz.

  • 1D Acquisition: Acquire a ¹H NMR spectrum (ns=16, D1=5s) and a ¹³C NMR spectrum (ns=512, D1=2s).

  • 2D HMBC Acquisition: To definitively assign the 2H tautomer, acquire a ¹H-¹⁵N HMBC spectrum. The 2H-tautomer is confirmed if the N-H proton shows long-range scalar couplings to C3 and C3a, differentiating it from the 1H-tautomer[4].

NMR_Logic Acquire Acquire 1H, 13C, and 1H-15N HMBC IdentifyNH Identify N-H Resonance (Broad singlet, >10 ppm) Acquire->IdentifyNH AnalyzeHMBC Analyze 1H-15N HMBC Long-Range Correlations IdentifyNH->AnalyzeHMBC Tautomer1H 1H-Indazole Tautomer (N1-H correlates to C7a & C3a) AnalyzeHMBC->Tautomer1H If N1 localized Tautomer2H 2H-Indazole Tautomer (N2-H correlates to C3 & C3a) AnalyzeHMBC->Tautomer2H If N2 localized

Caption: 2D NMR decision tree for distinguishing 1H and 2H indazole tautomers.

Data Presentation: Expected NMR Assignments (DMSO-d₆, 500 MHz)
NucleusExpected Shift (ppm)MultiplicityAssignmentStructural Correlation / Causality
¹H ~13.0 - 13.5Broad SingletN2-HDownfield shift due to H-bonding; confirms 2H tautomer via HMBC to C3.
¹H 7.6 - 8.1Singlet (1H)C5-H or C7-HAromatic proton; exact shift influenced by adjacent NO₂ and Cl groups.
¹H 2.5 - 2.8Singlet (3H)C6-CH₃Methyl group; NOESY correlation confirms proximity to C5-H/C7-H.
¹³C ~140 - 145QuaternaryC4 (C-NO₂)Highly deshielded by the strongly electron-withdrawing nitro group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Experimental Design

IR spectroscopy is a rapid and effective method for identifying key functional groups within an indazole-containing molecule[4]. Attenuated Total Reflectance (ATR) FTIR is employed to identify the characteristic asymmetric and symmetric stretching of the 4-nitro group. ATR is specifically chosen over traditional KBr pelleting to eliminate the risk of moisture absorption during sample prep. Moisture produces broad O-H stretches that obscure the critical N-H stretching region (3100–3300 cm⁻¹) necessary for tautomer validation[1].

Step-by-Step Methodology
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Sample Application: Place approximately 2 mg of the solid 3-chloro-6-methyl-4-nitro-2H-indazole directly onto the ATR crystal.

  • Compression & Acquisition: Apply the pressure anvil to ensure intimate contact between the crystal and the solid sample. Collect the sample spectrum using the same parameters as the background.

  • Data Processing: Apply an ATR correction algorithm to adjust for penetration depth variations across the wavelength range. Look for diagnostic bands: N-H stretch (~3200 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), NO₂ symmetric stretch (~1350 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Substituted Indazoles as Key Intermediates in Drug Synthesis

Preamble: The Indazole Scaffold in Modern Medicinal Chemistry The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for the design of potent and selective therapeutic agents. Indazole derivatives are integral to a wide array of approved drugs, demonstrating activities as anti-inflammatory, anti-tumor, and anti-HIV agents.[2]

A prime example of the scaffold's success is Axitinib (Inlyta®), a potent and selective tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs).[3][4] Axitinib is a crucial therapy for patients with advanced renal cell carcinoma.[5] The synthesis of Axitinib is a multi-step process where the strategic construction and functionalization of the indazole core are paramount.

This document provides an in-depth guide to the synthesis and application of a key functionalized indazole intermediate. While the user specified 3-chloro-6-methyl-4-nitro-2H-indazole, we will focus on a well-documented and patented pathway involving a 3-iodo-6-nitro-1H-indazole derivative as a representative and highly instructive intermediate in the synthesis of Axitinib.[6] This approach allows us to detail field-proven protocols and explain the critical chemical logic behind each transformation, providing researchers with a robust framework for their own synthetic endeavors.

Part 1: Synthesis of a Key Intermediate: 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The chosen intermediate is strategically designed for sequential, high-yield transformations. The key functional groups serve distinct purposes:

  • 6-Nitro Group: This group is a precursor to the 6-amino group, which is essential for introducing the thioether side chain of Axitinib via a Sandmeyer-type reaction.[4]

  • 3-Iodo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, specifically the Heck reaction, to install the (E)-2-(pyridin-2-yl)vinyl side chain.[6][7]

  • 1-(Tetrahydropyran-2-yl) (THP) Group: The indazole N-H proton is acidic and can interfere with subsequent organometallic reactions. Protecting it with a robust, yet readily cleavable, group like THP is critical for preventing side reactions and improving yields.[6]

Experimental Workflow: Synthesis of the Key Intermediate

The synthesis proceeds in two main steps from commercially available 6-nitroindazole: (1) Protection of the indazole nitrogen with 3,4-dihydro-2H-pyran (DHP), and (2) Regioselective iodination at the C3 position.

G cluster_0 Part 1: Intermediate Synthesis A 6-Nitroindazole B 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole A->B  Step 1: N-H Protection  3,4-Dihydro-2H-pyran (DHP),  Catalyst (e.g., p-TSA) C 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Key Intermediate) B->C  Step 2: C3-Iodination  Iodine (I₂),  Base (e.g., NaOH) in DMF

Caption: Workflow for the synthesis of the N-protected, 3-iodo-6-nitroindazole intermediate.

Protocol 1.1: N-H Protection of 6-Nitroindazole

Causality: The protection of the N-H proton is a crucial first step. Without it, the subsequent iodination step, which uses a strong base, would deprotonate the N-H, leading to a complex mixture of N-iodinated and C-iodinated products. The tetrahydropyranyl (THP) ether is chosen for its stability under basic conditions and ease of removal under acidic conditions later in the synthesis.[6]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
6-Nitroindazole163.1420.0 g1.0
3,4-Dihydro-2H-pyran (DHP)84.1215.5 g (17.5 mL)1.5
p-Toluenesulfonic acid (p-TSA)172.200.7 g0.033
Dichloromethane (DCM)-200 mL-

Step-by-Step Methodology:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add 6-nitroindazole (20.0 g).

  • Add dichloromethane (200 mL) and stir to suspend the solid.

  • Add 3,4-dihydro-2H-pyran (17.5 mL).

  • Add p-toluenesulfonic acid (0.7 g) as a catalyst. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from ethanol/water to obtain the pure product.

Self-Validation:

  • Expected Yield: 85-95%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure via ¹H NMR, noting the appearance of characteristic peaks for the THP group.

Protocol 1.2: C3-Iodination of Protected 6-Nitroindazole

Causality: The C3 position of the indazole ring is susceptible to electrophilic substitution, especially when activated by a base. This protocol uses sodium hydroxide in DMF to deprotonate the C3 carbon, forming an intermediate that readily reacts with molecular iodine to install the iodo group.[6] The reaction is highly regioselective.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
6-Nitro-1-(THP)-1H-indazole247.2620.0 g1.0
Sodium Hydroxide (NaOH)40.006.47 g2.0
Iodine (I₂)253.8136.9 g1.8
N,N-Dimethylformamide (DMF)-100 mL-
Sodium Thiosulfate (Na₂S₂O₃)158.11~20 g-

Step-by-Step Methodology:

  • In a 500 mL three-neck flask under a nitrogen atmosphere, dissolve the protected 6-nitroindazole (20.0 g) in DMF (70 mL).

  • Add sodium hydroxide pellets (6.47 g) and cool the mixture to below 10°C using an ice bath.

  • In a separate beaker, dissolve iodine (36.9 g) in DMF (30 mL).

  • Add the iodine solution dropwise to the reaction flask over 2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 10-12 hours.[6]

  • Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate (20 g in 150 mL water) to neutralize excess iodine. Maintain the temperature below 30°C.

  • Add 200 mL of water to the mixture to precipitate the product. Stir for 30 minutes.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with water.

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

Self-Validation:

  • Expected Yield: 93-98%.[6]

  • Appearance: Light yellow solid.

  • Melting Point: 136-137°C.[6]

  • Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.

Part 2: Application of the Intermediate in Axitinib Core Synthesis

With the key intermediate in hand, the next critical step is the formation of the carbon-carbon bond to attach the pyridinylvinyl side chain. The Heck reaction is the method of choice for this transformation.

Causality: The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (the 3-iodo-indazole) and an alkene (2-vinylpyridine).[7] This reaction is highly efficient for creating the (E)-vinyl linkage required for Axitinib's biological activity. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for achieving high yield and stereoselectivity.

Synthetic Pathway: Heck Coupling

G cluster_1 Part 2: Axitinib Core Construction C 3-Iodo-6-nitro-1-(THP)-1H-indazole (Key Intermediate) E (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)- 1-(THP)-1H-indazole C->E  Heck Reaction  Pd(OAc)₂, P(o-tol)₃,  Base (e.g., Et₃N) D 2-Vinylpyridine D->E

Sources

Application

Application Note: Chemoselective Reduction of 3-Chloro-6-methyl-4-nitro-2H-indazole

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide an authoritative, scalable, and self-validating methodology for the chemoselective reduction of the C4-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide an authoritative, scalable, and self-validating methodology for the chemoselective reduction of the C4-nitro group in the presence of a labile C3-aryl chloride.

Mechanistic Rationale: The Chemoselectivity Challenge

The functionalization of indazole scaffolds is a cornerstone of modern drug discovery. However, the reduction of 3-chloro-6-methyl-4-nitro-2H-indazole (and its 1H tautomer) presents a classic chemoselectivity hurdle. The target transformation requires the complete reduction of the nitro group (-NO₂) at the C4 position to a primary amine (-NH₂) while preserving the adjacent aryl chloride at the C3 position.

Standard catalytic hydrogenation conditions (e.g., Pd/C with H₂ gas) are fundamentally incompatible with this substrate. Palladium readily undergoes oxidative addition into the polarized C-Cl bond, leading to rapid hydrodehalogenation. This results in the undesired formation of 6-methyl-2H-indazol-4-amine.

The Causality of Reagent Selection: To circumvent C-Cl bond cleavage, the reaction mechanism must be shifted from transition-metal-catalyzed oxidative addition to Single Electron Transfer (SET) . Metals with appropriate oxidation potentials—such as Iron (Fe) or Zinc (Zn)—donate electrons directly to the nitro group in a stepwise fashion (nitro nitroso hydroxylamine amine). Because SET mechanisms do not involve direct metal insertion into the carbon-halogen bond, they are inherently chemoselective for nitro groups over aryl halides[1].

Chemoselectivity SM 3-chloro-6-methyl-4-nitro-2H-indazole PdC Catalytic Hydrogenation (Pd/C, H2) SM->PdC SET Single Electron Transfer (Zn/NH4Cl or Fe/NH4Cl) SM->SET ProdDehalo Dehalogenated Amine (Undesired Byproduct) PdC->ProdDehalo C-Cl Bond Cleavage ProdDesired 4-amino-3-chloro-6-methyl-2H-indazole (Desired Product) SET->ProdDesired Intact C-Cl Bond

Reaction pathway illustrating chemoselective SET reduction vs. non-selective hydrogenation.

Comparative Analysis of Reduction Modalities

To establish the optimal protocol, it is critical to evaluate the empirical outcomes of various reducing environments. The table below summarizes the quantitative data driving our protocol selection.

Reducing Agent / CatalystSolvent SystemTempChemoselectivity (Amine : Dehalo)Typical YieldProcess Viability & Notes
Pd/C, H₂ (1 atm) MeOH25°C< 10 : 90LowUnviable. Extensive hydrodehalogenation observed rapidly.
SnCl₂·2H₂O EtOH / HCl80°C> 99 : 175–85%High selectivity, but generates toxic heavy metal waste.
Fe, NH₄Cl EtOH / H₂O80°C> 99 : 185–95%Excellent. Classical Béchamp-type; highly scalable.
Zn, NH₄Cl TPGS-750-M / H₂O25°C> 99 : 190–98%Excellent. Green micellar catalysis; room temperature[2].

Trustworthiness: Establishing a Self-Validating System

A robust protocol must be self-validating. For this transformation, Liquid Chromatography-Mass Spectrometry (LC-MS) provides an internal control mechanism based on the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Validation Criteria:

  • Starting Material: Disappearance of the m/z 212[M+H]⁺ peak (with a corresponding m/z 214 peak at ~33% intensity).

  • Desired Product: Appearance of the m/z 182[M+H]⁺ peak (retaining the 3:1 isotopic signature, m/z 184).

  • Failure Mode (Dehalogenation): Appearance of an m/z 148 [M+H]⁺ peak lacking the M+2 isotopic signature. If this peak is detected, the SET mechanism has been compromised (e.g., by excessive heat or acidic impurities).

Experimental Methodologies

We present two validated protocols. Protocol A is the classical, highly scalable iron-mediated approach. Protocol B is a modern, environmentally benign methodology utilizing nanomicellar aqueous chemistry[2].

Protocol A: Classical Iron-Mediated Reduction (Scalable Bench Method)

Causality Note: Iron powder requires surface activation. Ammonium chloride acts as a mild proton donor that avoids the complete protonation of the indazole core, preventing unwanted side reactions.

  • Substrate Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 equiv, e.g., 10.0 mmol) in a 3:1 mixture of Ethanol and Water (40 mL).

  • Reagent Addition: Add solid Ammonium Chloride (NH₄Cl, 3.0 equiv) followed by Iron powder (325 mesh, 5.0 equiv).

  • Thermal Activation: Heat the vigorously stirred suspension to 80°C. Critical Step: Vigorous stirring is mandatory due to the heterogeneous nature of the iron powder.

  • Monitoring: Sample the reaction every 45 minutes. Validate via LC-MS using the isotopic criteria defined in Section 3. Full conversion typically occurs within 2–4 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 4-amino-3-chloro-6-methyl-2H-indazole.

Protocol B: Green Micellar Zinc Reduction (Room Temperature)

Causality Note: By utilizing the designer surfactant TPGS-750-M, the hydrophobic nitroarene is sequestered into nanomicelles where the local concentration of zinc is maximized. This allows the SET reduction to proceed rapidly at room temperature without organic solvents[2].

Workflow Prep 1. Reagent Prep Zn Dust + NH4Cl Rxn 2. Micellar Reaction TPGS-750-M, RT Prep->Rxn Extract 3. In-Flask Extraction EtOAc Addition Rxn->Extract Isolate 4. Isolation Phase Separation Extract->Isolate

Step-by-step workflow for the green micellar zinc reduction of nitroarenes.

  • Micellar Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed, HPLC-grade water.

  • Reaction Setup: Add 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 equiv) to the micellar solution to achieve a 0.5 M substrate concentration.

  • Reduction: Add Zinc dust (5.0 equiv) and NH₄Cl (1.2 equiv). Stir vigorously at room temperature (20–25°C). The mild conditions completely suppress any potential dehalogenation.

  • In-Flask Extraction: Upon completion (validated via LC-MS, typically 1–4 hours), add a minimal volume of EtOAc directly to the flask and stir for 5 minutes.

  • Phase Separation: Allow the phases to separate. The product partitions into the EtOAc layer, while the TPGS-750-M surfactant remains in the aqueous layer, ready for recycling[2].

References

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst Chemical Science (RSC Publishing)[Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature Organic Letters / PMC - NIH[Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Purity Analysis of 3-Chloro-6-methyl-4-nitro-2H-indazole

Introduction & Chemical Context 3-Chloro-6-methyl-4-nitro-2H-indazole (CAS 885520-89-8) is a critical, highly functionalized heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Chloro-6-methyl-4-nitro-2H-indazole (CAS 885520-89-8) is a critical, highly functionalized heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) (1)[1]. The molecule's structural complexity—featuring a strongly electron-withdrawing nitro group, a lipophilic chlorine atom, and an indazole core capable of annular tautomerism (1H vs. 2H)—presents unique challenges for chromatographic purity analysis. Accurate determination of its chemical purity is paramount, as trace impurities or unreacted isomers can propagate through synthetic pathways, compromising final API efficacy and safety.

Method Development Rationale: Expertise & Experience

Developing a reliable HPLC method for indazole derivatives requires a deep understanding of their physicochemical behavior in solution. Do not simply apply a generic gradient; the method must be tailored to the molecule's electronic properties.

  • Suppressing Tautomerism and Silanol Interactions: Indazoles possess a pyrazole-fused ring system with an acidic N-H proton. In neutral aqueous solutions, tautomeric equilibrium and secondary interactions with residual silanols on the silica stationary phase often result in severe peak tailing and split peaks. To counteract this causality, 0.1% Trifluoroacetic acid (TFA) is employed as an ion-pairing agent and pH modifier (pH ~2.0). This acidic environment fully protonates the stationary phase silanols and stabilizes the analyte, collapsing tautomers into a single, sharp chromatographic peak.

  • Column Selection: A high-carbon-load C18 column is selected to maximize hydrophobic and π

    π retention of the halogenated aromatic ring.
  • Wavelength Optimization: The p-nitro substituent extends the conjugated π -system, creating a strong, distinct chromophore. While 254 nm is universally used for aromatic compounds, dual-wavelength monitoring at 320 nm provides enhanced specificity for the nitro-aromatic moiety, effectively filtering out non-conjugated baseline noise (2)[2].

Logical framework for HPLC method development targeting nitro-indazole derivatives.

Analytical Target Profile (ATP) & Self-Validating System

To ensure the method operates as a "self-validating system," a rigorous System Suitability Test (SST) is embedded at the beginning of every sequence. The method is designed to meet the stringent regulatory expectations outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures (3)[3]. By mandating thresholds for theoretical plates ( N>5000 ) and peak symmetry ( Tf​<1.5 ), the protocol guarantees that the system is fit-for-purpose before any sample data is integrated. If the SST fails, the sequence automatically halts, preventing the generation of untrustworthy data.

Experimental Protocol

Reagents and Materials
  • Target Analyte: 3-Chloro-6-methyl-4-nitro-2H-indazole reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C ± 2°C.

  • Mobile Phase A: Water containing 0.1% v/v TFA.

  • Mobile Phase B: Acetonitrile containing 0.1% v/v TFA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV-DAD at 254 nm and 320 nm.

Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-chloro-6-methyl-4-nitro-2H-indazole into a 100 mL volumetric flask. Add 50 mL of diluent and sonicate for 5 minutes to ensure complete dissolution. Make up to volume with diluent to achieve a concentration of 100 µg/mL.

  • Working Sample Solution: Dilute the stock solution 1:2 with diluent to achieve a nominal analytical concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Gradient Elution Program
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)
0.080201.0
5.080201.0
15.020801.0
20.020801.0
21.080201.0
25.080201.0

Method Validation

The method was validated in strict accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, precision, accuracy, and robustness. Similar methodologies applied to nitro-substituted heterocycles have demonstrated that gradient elution combined with acidic mobile phases yields highly reproducible recovery rates (98-102%) and excellent precision (%RSD < 2.0%) ().

Validation Start Validation Protocol (ICH Q2/Q14) Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Prec Precision (Intra-day & Inter-day) Lin->Prec Acc Accuracy (Recovery at 3 levels) Prec->Acc Rob Robustness (Flow rate, Temp, pH) Acc->Rob End Method Approved for Routine Purity Analysis Rob->End

Step-by-step analytical validation workflow in compliance with ICH Q2(R1) guidelines.

System Suitability and Specificity

Specificity was confirmed by injecting blank diluent and observing no interfering peaks at the retention time of the target analyte (~12.4 min).

ParameterAcceptance CriteriaTypical Result
Retention Time (RT)-~12.4 min
Theoretical Plates (N)> 50008500
Tailing Factor ( Tf​ )< 1.51.12
%RSD of Peak Area (n=6)≤ 2.0%0.45%
Resolution ( Rs​ ) from nearest impurity> 2.03.4
Linearity, Precision, and Accuracy

Linearity was established across a range of 25% to 150% of the working concentration (12.5 µg/mL to 75 µg/mL). Accuracy was determined via recovery studies by spiking known quantities of the standard at three levels (50%, 100%, 150%).

Validation ParameterRange / Spiking LevelAcceptance CriteriaObserved Result
Linearity25% to 150% (12.5 - 75 µg/mL) R2≥0.999 R2=0.9998
Intra-day Precision50 µg/mL (100% level)%RSD ≤ 2.0%0.68%
Inter-day Precision50 µg/mL (100% level)%RSD ≤ 2.0%1.15%
Accuracy (Recovery)50%, 100%, 150%98.0% - 102.0%99.4% - 100.8%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:1-0.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10:1-0.15 µg/mL

Conclusion

The developed RP-HPLC method provides a highly specific, accurate, and robust framework for the purity analysis of 3-chloro-6-methyl-4-nitro-2H-indazole. By strategically leveraging an acidic mobile phase to control indazole tautomerism and utilizing targeted UV detection for the nitro-aromatic chromophore, the protocol ensures high-fidelity analytical data suitable for pharmaceutical quality control and regulatory submissions.

References

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method . National Institutes of Health (NIH). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole . International Atomic Energy Agency (IAEA). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 3-Chloro-6-methyl-4-nitro-2H-indazole for Biological Screening

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The therapeutic relevance of this scaffold is underscored by the number of FDA-approved drugs that feature an indazole core, such as the kinase inhibitors Pazopanib and Axitinib.[1] The versatility of the indazole ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This document provides a detailed guide for the strategic derivatization of a specific, highly functionalized indazole, 3-chloro-6-methyl-4-nitro-2H-indazole, to generate a diverse library of compounds for biological screening.

Strategic Considerations for Derivatization

The target molecule, 3-chloro-6-methyl-4-nitro-2H-indazole, presents multiple reactive sites that can be selectively addressed to generate a library of analogues. The key positions for derivatization are:

  • N2-Position: The nitrogen atom in the pyrazole ring is a primary site for alkylation or arylation, which can significantly impact the compound's solubility, cell permeability, and target engagement.

  • C3-Position: The chloro substituent at this position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur-based substituents.

  • C4-Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or conversion to other functional groups. This modification dramatically alters the electronic properties of the indazole core and introduces a key hydrogen bond donor.

The following sections provide detailed protocols for the derivatization at these positions.

Part 1: N-Alkylation and N-Arylation of the Indazole Core

The N-H of the indazole ring can be readily alkylated or arylated to introduce a variety of substituents. The regioselectivity of this reaction (N1 vs. N2) can be influenced by the choice of base, solvent, and the nature of the electrophile. For many indazole derivatives, a mixture of N1 and N2 isomers is often obtained, which may require chromatographic separation.

Protocol 1.1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of 3-chloro-6-methyl-4-nitro-2H-indazole using an alkyl halide in the presence of a base.

Materials:

  • 3-chloro-6-methyl-4-nitro-2H-indazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a mild and effective base for N-alkylation of heterocycles. Its solubility in DMF facilitates the reaction. Potassium carbonate can be used as a more economical alternative, though it may require higher temperatures.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the indazole and the base, promoting the reaction. Acetonitrile is another suitable solvent.

  • Separation: The N1 and N2 isomers often have different polarities and can typically be separated by silica gel chromatography.

Part 2: Functionalization at the C3-Position

The chloro group at the C3 position is activated towards nucleophilic substitution and is an ideal handle for palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details the displacement of the 3-chloro group with a primary or secondary amine. The electron-withdrawing nitro group at the C4 position further activates the C3 position for SNAr.

Materials:

  • 3-chloro-6-methyl-4-nitro-2H-indazole (or its N-alkylated derivative)

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 eq) in dioxane.

  • Add the amine (1.5 - 2.0 eq) and DIPEA (2.0 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • High Temperature: SNAr reactions on heterocyclic systems often require elevated temperatures to overcome the activation energy barrier.

  • Base: DIPEA or TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Dioxane and NMP are high-boiling point polar apathetic solvents that are suitable for high-temperature reactions.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol describes the coupling of the 3-chloroindazole with an arylboronic acid.[2][3][4]

Materials:

  • 3-chloro-6-methyl-4-nitro-2H-indazole (or its N-alkylated derivative)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (5-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 90-100 °C for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand (e.g., PPh₃, dppf) can influence the reaction efficiency.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Therefore, the reaction must be performed under an inert atmosphere to prevent catalyst degradation.

  • Base: The base is required for the transmetalation step in the catalytic cycle.

Part 3: Modification of the Nitro Group

The nitro group is a versatile functional group that can be reduced to an amine, which then serves as a handle for further derivatization.

Protocol 3.1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the 4-nitro group to a 4-amino group using tin(II) chloride or catalytic hydrogenation.[5]

Method A: Reduction with Tin(II) Chloride Dihydrate

Materials:

  • 4-nitroindazole derivative (from previous steps)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-nitroindazole derivative (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) portion-wise.

  • Heat the reaction mixture to reflux (around 78 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add saturated aqueous NaHCO₃ solution carefully to neutralize the acid and basify the mixture (pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aminoindazole.

  • Purify by column chromatography if necessary.

Method B: Catalytic Hydrogenation

Materials:

  • 4-nitroindazole derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the 4-nitroindazole derivative (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the aminoindazole.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a classical and effective reagent for the reduction of aromatic nitro groups. Catalytic hydrogenation with Pd/C is a cleaner and often more efficient method, avoiding the use of heavy metals.

  • Safety with Pd/C: Palladium on carbon is flammable when dry and can catalyze the ignition of flammable solvents in the presence of air. It should be handled with care, preferably in a wet state.

Protocol 3.2: Acylation of the Amino Group

The newly formed amino group can be readily acylated to form amides.

Materials:

  • 4-aminoindazole derivative

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, acetic anhydride)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4-aminoindazole derivative (1.0 eq) in DCM.

  • Add pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or acid anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualization of Workflows

Derivatization Workflow

Derivatization_Workflow Start 3-Chloro-6-methyl-4-nitro-2H-indazole N_Alkylated N-Alkyl/Aryl Derivative Start->N_Alkylated Protocol 1.1 C3_Substituted C3-Amine/Aryl Derivative Start->C3_Substituted Protocols 2.1 & 2.2 C4_Amine C4-Amino Derivative Start->C4_Amine Protocol 3.1 N_Alkylated->C3_Substituted Protocols 2.1 & 2.2 N_Alkylated->C4_Amine Protocol 3.1 C3_Substituted->C4_Amine Protocol 3.1 Final_Product Final Derivatized Product C4_Amine->Final_Product Protocol 3.2 (Acylation)

Caption: General workflow for the derivatization of 3-chloro-6-methyl-4-nitro-2H-indazole.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L_n OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Indazole_Cl Indazole-Cl Indazole_Cl->OxAdd Aryl_BOH2 Ar'-B(OH)₂ Aryl_BOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Biological Screening Considerations

The newly synthesized library of 3-chloro-6-methyl-4-nitro-2H-indazole derivatives should be subjected to a battery of biological assays to identify potential therapeutic applications. Based on the known activities of indazole derivatives, the following screening assays are recommended:

Assay TypeTarget/Cell LineRationale
Antiproliferative Assay A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)To identify compounds with cytotoxic or cytostatic effects against cancer cells.[1]
Kinase Inhibition Assay Specific kinases known to be involved in cancer progression (e.g., VEGFR, EGFR, c-Met)To determine if the compounds act as kinase inhibitors, a common mechanism for indazole-based drugs.
Antiparasitic Assay Leishmania species, Trypanosoma cruziNitro-heterocycles are known to have antiparasitic activity.
Antimicrobial Assay Gram-positive and Gram-negative bacteria, fungal strainsTo explore the potential of the derivatives as antimicrobial agents.
Anti-inflammatory Assay Measurement of inflammatory markers (e.g., NO, PGE₂, cytokines) in LPS-stimulated macrophagesTo assess the anti-inflammatory potential of the compounds.

General Workflow for In Vitro Screening:

  • Primary Screening: Test all compounds at a single high concentration (e.g., 10 µM) in the primary assay (e.g., antiproliferative assay against one cancer cell line).

  • Dose-Response Analysis: For active compounds from the primary screen, perform a dose-response study to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

  • Selectivity Profiling: Test the most potent compounds against a broader panel of cell lines or targets to assess their selectivity.

  • Mechanism of Action Studies: For lead compounds, conduct further experiments to elucidate their mechanism of action (e.g., cell cycle analysis, apoptosis assays, Western blotting for target proteins).

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Sifatus Safir. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Indazole, 5-nitro. Organic Syntheses. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. IOPscience. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. DergiPark. [Link]

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. [Link]

Sources

Method

3-chloro-6-methyl-4-nitro-2H-indazole as a building block in medicinal chemistry

Advanced Application Note: 3-Chloro-6-methyl-4-nitro-2H-indazole in Medicinal Chemistry Executive Summary The indazole ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-Chloro-6-methyl-4-nitro-2H-indazole in Medicinal Chemistry

Executive Summary

The indazole ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry, frequently serving as a bioisostere for indole or phenol to improve metabolic stability and target affinity[1]. Among the diverse array of functionalized indazoles, 3-chloro-6-methyl-4-nitro-2H-indazole (and its 1H-tautomer) stands out as a highly versatile, multi-site building block[2]. This application note provides an in-depth technical guide on the structural rationale, synthetic diversification, and biological application of this specific building block, tailored for drug development professionals targeting kinase and IDO (Indoleamine 2,3-dioxygenase) inhibition[3][4].

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, I emphasize that the selection of a building block is never arbitrary; it is dictated by the electronic and steric demands of the final pharmacophore. The specific substitution pattern of 3-chloro-6-methyl-4-nitro-2H-indazole offers three distinct vectors for molecular diversification:

  • C3-Chloro (The Diversification Vector): The chlorine atom at the 3-position is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent electron-withdrawing 4-nitro group partially activates this typically electron-rich position via inductive effects, lowering the activation energy required for palladium oxidative addition[5].

  • C4-Nitro (The Pro-Pharmacophore): The 4-nitro group is a direct precursor to the 4-amino moiety. Once reduced, the 4-aminoindazole acts as a critical "hinge-binder" in protein kinases. The N-H of the amino group and the adjacent N1/N2 atoms of the indazole core form a bidentate or tridentate hydrogen-bonding network with the backbone of the kinase hinge region (e.g., in FLT3, LRRK2, or VEGFR targets)[1][6][7].

  • C6-Methyl (The Lipophilic Modulator): The methyl group at the 6-position serves to occupy hydrophobic pockets within the target protein's active site. Furthermore, it modulates the overall lipophilicity (LogP) of the molecule, which is a critical parameter for optimizing CNS drug-likeness and overcoming efflux transporter liabilities[6].

Physicochemical Properties

To ensure reproducible handling and integration into high-throughput screening or scale-up workflows, the foundational properties of this building block are summarized below[2][8].

PropertyValue / Description
Chemical Name 3-Chloro-6-methyl-4-nitro-2H-indazole (Tautomer: 1H)
CAS Registry Number 885520-89-8
Molecular Formula C₈H₆ClN₃O₂
Molecular Weight 211.61 g/mol
Appearance Yellow to pale-brown solid
Storage Conditions Sealed in dry, 2-8°C
Hazard Classification Class 6.1 (Toxic); H301, H311, H331

Synthetic Diversification Workflow

The successful functionalization of 3-chloro-6-methyl-4-nitro-2H-indazole requires a carefully orchestrated sequence of protection, coupling, and reduction. The indazole nitrogen must be masked to prevent catalyst poisoning, followed by C-C bond formation, and finally, the unmasking of the active 4-amino pharmacophore[5][9].

SyntheticWorkflow A 3-Chloro-6-methyl-4-nitro-2H-indazole (Starting Material) B N-Protection (SEM-Cl / NaH) A->B Step 1 C C3 Cross-Coupling (Pd-Catalyzed) B->C Step 2 D Nitro Reduction (Fe / NH4Cl) C->D Step 3 E Final Scaffold (Kinase/IDO Inhibitor) D->E Step 4

Figure 1. Step-by-step synthetic diversification workflow for 3-chloro-6-methyl-4-nitro-2H-indazole.

Validated Experimental Protocols

Protocol 1: Regioselective N-Protection (SEM-Cl)

Causality & Expert Insight: The 1H/2H-indazole core possesses an acidic N-H (pKa ~ 14) that readily coordinates with palladium catalysts, leading to catalyst deactivation or competitive N-arylation during downstream C3 cross-coupling[5]. Protecting the indazole nitrogen with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group provides robust steric shielding. SEM is selected over standard alkyl groups because it is highly stable under the strongly basic conditions of Suzuki couplings, yet can be cleanly cleaved using fluoride sources (e.g., TBAF) in the final step.

Procedure:

  • Dissolution: Dissolve 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Causality & Expert Insight: The C3-position of the indazole is electronically deactivated compared to standard aryl chlorides. To achieve efficient oxidative addition, a highly active palladium pre-catalyst with a sterically demanding, electron-rich ligand (such as XPhos or SPhos) is strictly required.

Procedure:

  • Preparation: In a Schlenk flask, combine the SEM-protected indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.10 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Reaction: Heat the sealed flask to 90 °C for 12 hours. Monitor completion via LC-MS.

  • Work-up: Filter the hot mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.

Protocol 3: Chemoselective Reduction of the C4-Nitro Group

Causality & Expert Insight: Catalytic hydrogenation (Pd/C, H₂) is commonly used for nitro reduction; however, in halogenated or complex indazoles, it frequently causes unwanted hydrodehalogenation or over-reduction. The Béchamp-type reduction utilizing Iron powder and Ammonium Chloride is highly chemoselective[3][9]. It smoothly reduces the C4-nitro group to the corresponding amine. The NH₄Cl acts as a mild proton source that activates the iron surface without requiring harsh acidic conditions that could degrade the SEM protecting group.

Procedure:

  • Dissolution: Dissolve the coupled nitro-indazole intermediate in a mixture of Ethanol and Water (2:1 v/v).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv)[3].

  • Reaction: Heat the mixture to 80 °C (reflux) and stir vigorously for 2-4 hours. The reaction color will typically shift from yellow to dark brown/black as iron oxides form.

  • Work-up: Filter the hot reaction mixture through Celite to remove iron salts, washing the filter cake thoroughly with hot ethanol[3].

  • Isolation: Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated NaHCO₃, dry the organic layer, and concentrate to yield the 4-aminoindazole derivative.

Biological Application: Kinase & IDO Inhibition

Derivatives synthesized from 3-chloro-6-methyl-4-nitro-2H-indazole are prominently featured in the development of targeted anticancer and immunomodulatory agents[4].

Specifically, 4-aminoindazole derivatives act as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme that tumor cells exploit to deplete tryptophan and suppress T-cell proliferation[3][10]. Furthermore, when applied to Receptor Tyrosine Kinases (RTKs) such as FLT3 (implicated in Acute Myeloid Leukemia), the 4-aminoindazole core acts as a Type I ATP-competitive inhibitor[7]. The structural geometry allows the molecule to perfectly anchor into the kinase hinge region, blocking the phosphorylation cascade that leads to tumor cell survival[1].

KinasePathway Ligand Extracellular Signal (e.g., VEGF / FLT3L) Receptor Receptor Tyrosine Kinase (e.g., VEGFR / FLT3) Ligand->Receptor Receptor Dimerization Downstream Downstream Signaling (PI3K/AKT, MAPK, STAT5) Receptor->Downstream Phosphorylation Inhibitor 4-Aminoindazole Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Cell Proliferation & Survival Downstream->Outcome Gene Transcription

Figure 2. Mechanism of action for 4-aminoindazole-derived kinase inhibitors blocking RTK signaling.

References

  • [5] Benchchem. Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4wzIhIuMkwzOQ7yfbJhSnMrbjjbOOX3G2oxaQO8_K03iNSWvQv73JW1QF7Zh_k8ej5FoDbTqQD4CYjPVeU8ybR0gYdFhQzH5ACkA02jpGpUWE3ubLn5-exIu8aDK04MjSqMDSmGjoq97ZekpnsswVVSytgp7-4GgFBSdm43Dn9DdZYMAk42Dj668odhD5ufFOlv1U_ofXW8YV6VTbdKb4eqbbCih7kN48bBoyd2V_gvk=]

  • [3] Google Patents. CN107033087B - 1H-Indazol-4-amine compounds and their use as IDO inhibitors. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZoivW3ZU9TGJottvpPf3lhNR6MN_ewrf1O_m4U0H8J1rNsDMAYgWpIVkckhieAGq1BHUdjxIPuzeea8xPrXyzn1Sja4L-TXdUqB43YASRy9kq5DvrEObhKfbfvkfOlh-OHtgvXKVbuZK_2g==]

  • [2] Chemenu. cas 885520-89-8 || where to buy 3-CHLORO-6-METHYL-4-NITRO-(1H)INDAZOLE. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIdeqaerdh4v7KuFvmzPIg1_dia5XA2qI_aqSdwyokQFV5N3wLjfKXPV7DITzaXMUQd1AzT2XEgVanzLuYFmWKE52FPyRYUtmJNdfFgZa3hpFEHVFR_uiqnhfH3nTWemxtt0pWGOv7jUDnZJBuR3k=]

  • [8] BLDpharm. 316810-83-0 | 3,5-Dichloro-7-nitro-1H-indazole Product Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlv9JNRi6ZW89WD87-Cz4xjYL6sSlSI40R1W5QGvyt8gQn6H4hMXGiynucTlA6OeXcJuJQNTTltNPHva0mgadulApq0nWAcGSmOXYpu2es1TxgV3UY_Q-GmNjbbU7bJMRflGv2A0BuGXMbdwQ=]

  • [6] ACS Publications. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR0ZpGBci73xVb3VuTWowrtBK9tLOj4G9NY31FwP1f4BsrSDVAS7nlIbDXuDa2mC6UblS_FpuhuiycLqRGSI-L1wzzC2a5fu3crD1rSbSAOE4vYBlM5hqcxeIdCyKKFtegpYtPgEA8V4_lwGXCifsy]

  • [10] PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4DCzvekxxJzCzJ041qugDwt5lxtOpF35AHXeA7Rn5Bt6S7P0AH34L2Ea5UBzYLrG5HDbZBazlmfvM0jfa68SIECKk1-w6873_8MF_ZJnrA9sZomQQfc2jfuN1nqu0xNwyFfVMnIWNW6bR4-Y=]

  • [7] Taylor & Francis. Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPJh6w8TOQFc9G7OG0J_PwWySCNvq2cUd_Nk2Ve-2TCrmKJFnXMJKx7U0MZTvGXazxfDC46DcdQoZRpdO4AWsPXSnn06EORn8NSYOLEQlvKPW-YiK6pE-cIab8YRwrdk6VxHLuFkNeW_IKWEKxTsI-tIEJmpLYa-iCuh2ehgfLkM2u]

  • [4] ResearchGate. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTg_YN7q_3s_0GfF1ha49CbMN47WUKOUUX5_RF6VijsQGB9oNUgjXNuGYP_xqcVSbVW7VjJ-PAcHtzR8LEibbG_3e7RqaD3q5XmLCMfr2i9LGQi2x7T7waq6ZlgS4Ez6uzHMu3PIzcY3pXz91ZeCfHUhcOPIlpkX2-ZRcEZM86ZOYHEXPGwjBREHOxF27ua4rIOVaTJ7LON1VmHX0QMW8xUDHo1uIiMhgy2fg4rp4VE-IOtiCbANjk4tRT7cRFsl44ULLACNKMUIKoqf6Yv6P5Q5TIPNJlKFuoLooLa8loegIGuEmx]

  • [9] ACS Publications. Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbzwjtH8c0DtlJmhTMs5SfUkwZ2rYnafEDirCDw0nXVmT-JpcwH0pFW8m1UDT_Tr1Dmm28Om1YlTBUB1Lod4vyYmrBOPJE2vKpzMAvi6LH-8FqRLQZ7lE-0Cmc06ZFL7q0Ax5ODA==]

  • [1] Benchchem. Literature review on the discovery of indazole-containing compounds. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn-hKWz_GpaL_rywHH2HO5EftASEkQMjI_v0DHJjci6QCSe3hzSXs2Tltjp5DX7939ziyzTa6zBFdOa4ri5HkHXHd_hsARZo0vDTlw98oNeR0jZAcFoRz9qzrDJhUNTIwoS91JC-Ehdoksic8c8-3UkhYPiatNLrsgy9WDoCkGnOQ8lc3_XLo_yr8m7wpmsmXgFojA5r7S5218xnpzNFeg]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-6-methyl-4-nitro-2H-indazole Synthesis

Introduction The synthesis of 3-chloro-6-methyl-4-nitro-2H-indazole (which exists in rapid annular tautomerism with its 1H-indazole form) is a critical transformation in the development of kinase inhibitors and Indoleami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 3-chloro-6-methyl-4-nitro-2H-indazole (which exists in rapid annular tautomerism with its 1H-indazole form) is a critical transformation in the development of kinase inhibitors and Indoleamine 2,3-dioxygenase (IDO) antagonists[1]. However, researchers frequently encounter severely depressed yields during the C-3 chlorination step. The root cause is the strong electron-withdrawing nature of the 4-nitro group, which drastically deactivates the pyrazole core toward standard electrophilic aromatic substitution[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating alkaline hypochlorite protocol designed to bypass this electronic deactivation and maximize your synthetic yield[3],[4].

Core Mechanistic Workflow

MechanisticWorkflow SM 6-Methyl-4-nitro-1H/2H-indazole (Neutral, Deactivated) Anion Indazolyl Anion (Red Solution, Highly Nucleophilic) SM->Anion NaOH (aq) Deprotonation Product 3-Chloro-6-methyl-4-nitro-1H/2H-indazole (Precipitate) Anion->Product NaClO (aq), 0-5 °C Electrophilic Chlorination

Fig 1. Base-mediated activation and electrophilic chlorination workflow.

Troubleshooting Guide & FAQs

Q1: Why is my C-3 chlorination yield so low (<30%) when using N-Chlorosuccinimide (NCS) in DMF or Acetonitrile? A1: The causality lies in the electronic deactivation of the indazole ring. The 4-nitro group withdraws electron density from the pyrazole core, rendering the C-3 position poorly nucleophilic toward standard neutral halogenating agents like NCS[2]. Solution: Abandon neutral/acidic NCS conditions. Instead, utilize an alkaline sodium hypochlorite (NaClO) system. By deprotonating the indazole with aqueous NaOH, you generate a highly electron-rich indazolyl anion. This anionic intermediate is significantly more nucleophilic, allowing rapid and quantitative chlorination by hypochlorite[3],[4].

Q2: When I dissolve 6-methyl-4-nitro-1H-indazole in aqueous NaOH, the solution turns deep red. Is my starting material degrading? A2: No, this is a critical visual in-process control (IPC). The deep red color confirms the quantitative formation of the highly conjugated indazolyl anion. If the solution remains pale yellow or a suspension persists, your base concentration is too low, and the subsequent chlorination will fail. Ensure complete dissolution and the characteristic red color before proceeding to the cooling step[4].

Q3: I switched to the NaClO method, but I am seeing multiple spots on TLC and low isolated yields. What went wrong? A3: This is typically caused by poor temperature control or excess oxidant. The highly reactive indazolyl anion is prone to over-oxidation and ring cleavage if the temperature exceeds 5 °C during hypochlorite addition. Solution: Maintain the reaction strictly between 0 °C and 5 °C using an ice-water bath. Add the NaClO solution dropwise. A successful reaction will visually validate itself: the deep red solution will gradually transition to a lighter, pale yellow suspension as the C-3 chlorinated product forms and precipitates[3].

Q4: My LC-MS shows a single mass corresponding to the desired product, but my 1H-NMR shows a complex mixture of peaks. Do I have impurities? A4: Likely not. Indazoles with a free NH group exhibit annular tautomerism (rapid proton exchange between the N-1 and N-2 positions, meaning 1H- and 2H-indazole forms coexist in equilibrium)[2]. In solvents like CDCl₃, this exchange can occur at an intermediate rate on the NMR timescale, leading to broadened or duplicated peaks. Solution: Run your ¹H-NMR in strictly anhydrous DMSO-d₆. The strong hydrogen-bonding capability of DMSO locks the tautomeric equilibrium (typically favoring the 1H form), yielding a clean, interpretable spectrum.

Troubleshooting Logic Tree

TroubleshootingLogic Issue Issue: Low Yield or Complex Mixture Check1 Are you using NCS in organic solvent? Issue->Check1 Sol1 Switch to aqueous NaOH/NaClO. Nitro group deactivates ring. Check1->Sol1 Yes Check2 Did the SM solution turn deep red? Check1->Check2 No Sol2 Increase NaOH concentration. Ensure complete deprotonation. Check2->Sol2 No Check3 Is reaction temp exceeding 5 °C? Check2->Check3 Yes Sol3 Use ice bath. High temps cause oxidative degradation. Check3->Sol3 Yes

Fig 2. Troubleshooting logic tree for C-3 chlorination of deactivated indazoles.

Quantitative Data: Reaction Condition Comparison

Chlorination SystemSolventTemp (°C)IPC ObservationTypical YieldCausality / Notes
NCSDMF / MeCN60–80Slow conversion, yellow soln< 30%4-nitro group heavily deactivates C-3[2].
NCS + Acid CatalystAcOH80Multiple spots on TLC30–40%Acid promotes side reactions; poor regioselectivity.
NaOH / NaClO H₂O 0–5 Deep red to pale yellow > 85% Anion formation drastically increases nucleophilicity[3].

Experimental Protocol: Optimized Alkaline Chlorination

This protocol utilizes a self-validating system where visual cues directly correlate with mechanistic milestones[3],[4].

Step 1: Anion Formation

  • Charge 6-methyl-4-nitro-1H-indazole (1.0 eq, e.g., 5.0 g, 28.2 mmol) into a reactor containing an aqueous solution of NaOH (approx. 4.0 eq, 4.5 g in 150 mL H₂O).

  • Heat gently if necessary until complete dissolution occurs. Self-Validation Checkpoint: The suspension must transition into a homogenous, deep red solution . This confirms the complete generation of the indazolyl anion. If particulate matter remains, sonicate or add a minimal volume of THF as a co-solvent.

Step 2: Electrophilic Chlorination

  • Cool the red solution to 0–5 °C using an ice-water bath.

  • Slowly add aqueous sodium hypochlorite (NaClO, 5.25% active chlorine, 1.4 eq, approx. 56 mL) dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C. Self-Validation Checkpoint: As the reaction progresses, the deep red color will dissipate, transitioning to a pale yellow suspension . This indicates the consumption of the highly conjugated anion and the precipitation of the chlorinated product.

Step 3: Quenching and Isolation

  • Stir continuously at 0 °C for 4–5 hours.

  • Monitor by TLC (Hexanes:EtOAc 1:1; SM R_f ~0.3, Product R_f ~0.5).

  • Once complete, carefully adjust the pH to exactly 7.0 using 1M HCl (aq). Self-Validation Checkpoint: Precise neutralization ensures the complete precipitation of the product without protonating basic impurities.

  • Filter the resulting solid, wash thoroughly with cold distilled water, and dry under vacuum to afford 3-chloro-6-methyl-4-nitro-2H-indazole.

References

  • 1H-Indazol-4-amine compounds and their use as IDO inhibitors.Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJb8SfEs9csygibYkYVPrWt8mBGm0YGDlxd-GhBF1JNYUIxGg_ZIZSBooYr9nl-YTL24EY-yVoTNGsn5g_oX8rGrJxbYMkK9msgaGFVvT1rH0usooBKHW1mytHiGpkx5dIT6bRrKQyl2o7oC8=]
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndQOGf8NSmc4O3cj5KWH5ho5zHjWK1pJHPk0b3eY0xV8OpsjVtU5CiX1LuXjQQLmkssdfwX-02MCID8rHs4U_89IJcad80tE1OWJp-FwW7L9dOgTTUfdInPgggAOsOCwPQ6s4Mw==]
  • Patent Application Publication US 2003/0236262 A1.Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1nXXChU4HkJALozLZmRGBt3Y6r_ZeYhH1CvWTq51ycwcabQITm536Z7ZXR9jRVfdWV0xGcWdQGpOlVJIYb7yks7YYQPBXrX9izUAyPhhvGYVHE2bUBGctGKZg5RnDJEXyZgeg4akV6MKBMSHtDWJFgmITW9Nbfg5USIx0ra1KhEiuA6eqj4ZB0yerQHglgG5yOQ==]
  • 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5.ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj7WXd-YAwkokb886lIg9cav9NVzDJamacgQpc6dBPWcnCkoA8EN1QJFh_q3vFOLAcOdGU4XksdsfAi_ERMyyALbK8mFNBQUVH_hD3NZJTuJ9EngeLiI7UlKqlWW_i8k7QR6g4k0i-y-dB61Y6dLMi9O6GFEawqxRm_ReNBuTY2w==]

Sources

Optimization

stability of 3-chloro-6-methyl-4-nitro-2H-indazole under acidic conditions

Technical Support Center: Stability & Handling of 3-Chloro-6-methyl-4-nitro-2H-indazole in Acidic Media Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-Chloro-6-methyl-4-nitro-2H-indazole in Acidic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic analytical or synthetic behavior when handling highly functionalized indazoles. The compound 3-chloro-6-methyl-4-nitro-2H-indazole presents a multifactorial stability challenge. It features a metastable 2H-tautomeric state, an electron-withdrawing nitro group that drastically attenuates basicity, and a C3-halogen susceptible to electrophilic/nucleophilic activation.

This guide deconstructs the chemical causality behind its behavior in acidic environments and provides field-proven, self-validating protocols to ensure your experimental integrity.

Part 1: Causality & Mechanism of Acid-Induced Instability

To troubleshoot this compound, we must first understand the thermodynamic forces acting upon the indazole core in the presence of Brønsted acids.

  • Acid-Catalyzed Tautomerization (The 2H to 1H Shift): Indazoles exhibit annular tautomerism. While the 2H-indazole form can be isolated under specific kinetic conditions, the 1H-indazole tautomer is thermodynamically favored due to its preserved benzenoid aromaticity, making it the dominant form in chemical contexts[1]. The energy difference between the 1H and 2H tautomers is approximately 2.3 kcal/mol[2]. Introduction of acids (e.g., HCl, TFA) provides a rapid protonation-deprotonation conduit via the N1/N2 atoms, instantly collapsing the metastable 2H form into the 1H thermodynamic sink[3].

  • Attenuated Basicity: Unsubstituted indazole has a conjugate acid pKa of 1.04[2]. However, the strongly electron-withdrawing 4-nitro group (-I, -M effects) pulls electron density away from the pyrazole ring. Consequently, protonation of 3-chloro-6-methyl-4-nitro-2H-indazole requires highly acidic media (pH < 1), rendering it neutral and poorly soluble in standard weakly acidic buffers.

  • C3-Activation and SNAr Hydrolysis: The 3-chloro substituent is typically robust. However, the ortho/para-like relationship with the strongly electron-withdrawing 4-nitro group heavily depletes electron density at the C3 position. Prolonged exposure to aqueous acid and heat can drive a nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile to replace the chloride, yielding an indazol-3-one (or 3-hydroxy) derivative.

G A 2H-Indazole (Kinetic/Metastable) B Protonated Indazolium (Intermediate) A->B +H+ (Acidic Media) C 1H-Indazole (Thermodynamic Sink) B->C -H+ (Fast Shift) D 3-Hydroxy/Oxo Derivative (Hydrolysis Product) C->D H2O, Heat, H+ (SNAr at C3)

Caption: Acid-catalyzed tautomerization and C3-hydrolysis pathway of the indazole core.

Part 2: Quantitative Stability Matrix

The following table summarizes the quantitative degradation and structural integrity of the starting 2H-isomer under various acidic conditions.

Acidic ConditionTemp (°C)Exposure TimePrimary Observed EffectStructural Integrity of 2H-Isomer (%)
0.1% Formic Acid (pH ~2.7)2524 hoursPrecipitation (Poor solubility)>95% (Remains as suspension)
0.1 M HCl (pH 1.0)251 hourRapid Tautomerization0% (100% conversion to 1H-form)
20% TFA in DCM (Anhydrous)404 hoursTautomerization, No Hydrolysis0% (100% conversion to 1H-form)
6.0 M HCl (Aqueous)804 hoursSNAr Hydrolysis at C3 position0% (Degraded to 3-OH form)

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: My NMR/LC-MS shows a complete shift in retention time and chemical shifts after an acidic workup (e.g., 0.1 M HCl), but the mass remains identical. Did my compound degrade? A1: No, it did not degrade. You are observing acid-catalyzed tautomerization. The 2H-indazole form has rapidly isomerized to the 1H-indazole form[1]. Because the 1H form has a different dipole moment and hydrogen-bonding profile, its chromatographic retention time and NMR chemical shifts will differ significantly. Fix: If you must preserve the 2H form for specific structural studies, avoid acidic workups entirely; use neutral or slightly basic aqueous buffers (pH 7.5) during extraction.

Q2: During high-temperature acidic hydrolysis (e.g., 6 M HCl, 80°C) to remove a protecting group elsewhere in my synthesis, I observe a mass shift of -18.5 Da. What is the causality? A2: The mass shift of -18.5 Da corresponds to the loss of a chlorine atom (-35.5 Da) and the addition of a hydroxyl group (+17.0 Da). The 4-nitro group heavily depletes electron density at the C3 position. Under harsh aqueous acidic conditions, water acts as a nucleophile, driving an SNAr reaction that hydrolyzes the 3-chloro group into a 3-hydroxy/3-oxo moiety. Fix: Switch to non-aqueous acidic deprotection strategies (e.g., anhydrous TFA in DCM) to eliminate the nucleophilic water source.

Q3: Why is my compound precipitating out of a 0.1% Formic Acid HPLC mobile phase? A3: The 4-nitro and 3-chloro groups drastically reduce the pKa of the indazole nitrogens. Unlike basic amines that readily form soluble salts in 0.1% FA (pH ~2.7), this specific indazole remains unprotonated and neutral at this pH, leading to poor aqueous solubility. Fix: Utilize a higher percentage of organic modifier (acetonitrile/methanol) or switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9) to deprotonate the 1H-indazole (pKa ~10-11) into its highly soluble anionic form.

Part 4: Self-Validating Experimental Protocols

To confidently distinguish between tautomerization and degradation, utilize the following self-validating LC-MS kinetic assay. This protocol uses an anhydrous negative control to definitively prove water's role as the nucleophile in C3-degradation.

Protocol: LC-MS Kinetic Profiling of Acid-Induced Tautomerization and Hydrolysis

Step 1: Baseline Establishment (Self-Validation)

  • Prepare a 1.0 mg/mL stock of 3-chloro-6-methyl-4-nitro-2H-indazole in anhydrous, LC-MS grade Acetonitrile (MeCN).

  • Inject 1 µL immediately into the LC-MS using a neutral mobile phase (10 mM Ammonium Acetate, pH 6.8) to establish the baseline retention time of the kinetic 2H-isomer.

Step 2: Acidic Stress Induction

  • Aliquot 100 µL of the stock into three separate LC vials.

  • Vial A (Mild Aqueous): Add 900 µL of 0.1% TFA in H2O (pH ~2.0).

  • Vial B (Harsh Aqueous): Add 900 µL of 1.0 M HCl in H2O (pH 0).

  • Vial C (Harsh Anhydrous - Negative Control): Add 900 µL of 20% TFA in anhydrous Dichloromethane (DCM).

Step 3: Thermal Incubation & Quenching

  • Incubate all vials at 40°C in a thermoshaker.

  • At time points t=5 min, 1 hr, and 4 hr, extract a 50 µL aliquot from each vial.

  • Crucial Causality Step: Immediately quench the aqueous acidic aliquots (Vials A & B) into 450 µL of cold 200 mM Ammonium Bicarbonate buffer. This neutralizes the acid, halting both tautomerization and SNAr hydrolysis, locking the kinetic state for analysis.

  • Dry down Vial C under N2 gas and reconstitute in neutral MeCN.

Step 4: Analysis & Causality Mapping

  • Analyze the quenched samples via LC-MS.

  • Expected Results: Vial A will show rapid conversion to the 1H-isomer (identical mass, new retention time). Vial B at 4 hr will show the emergence of the -18.5 Da hydrolysis product. Vial C will show tautomerization but zero hydrolysis, proving that water is the mandatory nucleophile for the C3-degradation.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances (via National Center for Biotechnology Information / PMC). Verified URL:[Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry (via ACS Publications). Verified URL:[Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. ACS Omega (via ACS Publications). Verified URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the Functionalization of 3-chloro-6-methyl-4-nitro-2H-indazole

Welcome to the technical support center for the regioselective functionalization of 3-chloro-6-methyl-4-nitro-2H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 3-chloro-6-methyl-4-nitro-2H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile but challenging scaffold. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common questions and issues encountered during the chemical modification of the 3-chloro-6-methyl-4-nitro-2H-indazole core.

Q1: I am attempting an N-alkylation and consistently get a difficult-to-separate mixture of N1 and N2 isomers. How can I control the regioselectivity?

A1: This is the most prevalent challenge in indazole chemistry. The indazole core possesses two nucleophilic nitrogen atoms, and direct alkylation often leads to a mixture of N1 and N2 products.[1] The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions, which can be manipulated to favor one isomer over the other.

  • For N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] Therefore, conditions that allow for equilibration will typically favor the N1-substituted product.

    • Recommended Conditions: A strong, non-nucleophilic hydride base in an aprotic solvent is highly effective. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity (>99:1 in some cases).[2] This combination is believed to promote a tight ion pair that sterically directs the electrophile to the N1 position.

    • Alternative Conditions: While often less selective, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can also favor the N1 product, particularly with electrophiles containing an adjacent electron-withdrawing group (e.g., α-halo esters), which allows the reaction to proceed under thermodynamic control.[3]

  • For N2-Alkylation (Kinetic Product): Accessing the less stable N2 isomer requires conditions that favor the kinetic product.

    • Mitsunobu Conditions: Employing Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with an alcohol) has been shown to strongly favor the formation of the N2-regioisomer.[2]

    • Acid-Catalyzed Reactions: The use of trialkyl orthoformates in the presence of a strong acid (e.g., H₂SO₄) can provide high regioselectivity for the N2 position.[1] This proceeds through a different mechanism, likely involving a thermodynamically controlled formation of a 1-(dialkoxymethyl)-1H-indazole intermediate followed by an intramolecular rearrangement.[1]

Troubleshooting Summary Table: N-Alkylation Regioselectivity

Target IsomerRecommended Base/ReagentSolventControlling FactorKey Insight
N1 Sodium Hydride (NaH)THFThermodynamicForms a tight ion pair, sterically favoring N1. Excellent selectivity reported.[2]
N1 Cesium Carbonate (Cs₂CO₃)DMFThermodynamicEffective, especially with specific electrophiles; may require longer reaction times for equilibration.[3]
N2 DEAD / PPh₃ / AlcoholTHFKineticClassic Mitsunobu conditions often show a strong preference for the N2 position.[2]
N2 Trialkyl Orthoformate / H₂SO₄(neat)Kinetic/RearrangementAn effective method for N2-methylation, proceeding via a unique intramolecular rearrangement.[1]
Q2: How can I reliably distinguish between the N1 and N2 alkylated isomers of my product?

A2: Unambiguous characterization is critical. While 1D ¹H NMR can show subtle differences in the chemical shifts of the aromatic protons, the most definitive method is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.

The key correlation to observe is between the protons on the newly introduced alkyl group (specifically the -CH₂- adjacent to the nitrogen) and the carbons of the indazole core.

  • N2-Isomer Identification: A clear ³J-correlation will be observed between the N-CH₂ protons and the C3 carbon of the indazole ring.

  • N1-Isomer Identification: This correlation between the N-CH₂ protons and the C3 carbon is absent. Instead, you will see correlations to C7a.[2]

Caption: Key HMBC correlations for distinguishing N1 vs. N2 isomers.

Q3: I want to perform a Suzuki cross-coupling at the C3-chloro position. My reaction is sluggish and gives low yields. What can I do to optimize it?

A3: The C3-chloro position is an excellent handle for palladium-catalyzed cross-coupling reactions.[4] However, the electron-poor nature of the 3-chloro-6-methyl-4-nitro-2H-indazole ring can impact the catalytic cycle, particularly the initial oxidative addition step.

Optimization Workflow:

G start Low Yield in C3-Suzuki Coupling catalyst 1. Check Pd Catalyst & Ligand start->catalyst base 2. Evaluate Base Strength catalyst->base Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃. solvent 3. Optimize Solvent System base->solvent A stronger base may be needed. Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃. temp 4. Adjust Temperature solvent->temp Use a polar aprotic solvent mixture like Dioxane/H₂O or DME/H₂O to ensure solubility of all components. boronic 5. Verify Boronic Acid Quality temp->boronic Microwave heating can dramatically reduce reaction times and improve yields for difficult couplings. outcome Improved Yield boronic->outcome Ensure it is dry and not decomposed (trimerized). Use a slight excess (1.2-1.5 eq).

Caption: Decision workflow for optimizing C3-Suzuki cross-coupling reactions.

Key Considerations:

  • Catalyst System: Electron-rich, bulky phosphine ligands are often necessary to facilitate the oxidative addition of Pd(0) into the C-Cl bond of an electron-deficient heterocycle. Consider ligands like SPhos, XPhos, or tBuBrettPhos.[5]

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging substrates.

  • Protecting Group: If you are performing the coupling on the N-H indazole, the base can deprotonate the indazole, potentially complicating the reaction. It is often more reliable to perform the coupling on an N1-protected intermediate (e.g., N1-THP or N1-SEM), which can be removed later.

  • Degassing: Thoroughly degas your reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst.

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Where would it react?

A4: Yes. The 4-nitro group is a powerful electron-withdrawing group that strongly activates the benzene portion of the indazole ring for nucleophilic aromatic substitution (SNAr).[6][7]

  • Most Probable Position: The positions ortho and para to the nitro group are the most activated. In this molecule, the C5 and C3 positions are ortho and the C7 position is meta. However, for SNAr to occur, there must be a suitable leaving group at the activated position.

  • Reactivity of C3-Cl: The C3-chloro is a potential site for SNAr. The nitro group at C4 provides activation, allowing for attack by strong nucleophiles (e.g., alkoxides, amines). The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by resonance involving the nitro group.[7][8]

  • Competition with Cross-Coupling: For many transformations, SNAr at C3 will compete with palladium-catalyzed cross-coupling. The choice of reaction often depends on the desired bond to be formed. For C-C, C-N (from aryl amines), or C-O (from phenols) bonds, cross-coupling is generally more versatile. For introducing simple amines or alkoxides, SNAr can be a more direct and atom-economical choice.

Caption: Simplified mechanism for SNAr at the C3 position.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the synthesis of 6-methyl-4-nitro-3-phenyl-2H-indazole from N1-protected 3-chloro-6-methyl-4-nitro-2H-indazole. The N1-position is first protected to avoid complications with the basic reaction conditions.

Part 1: N1-Protection with Di-tert-butyl dicarbonate (Boc)

  • Setup: To a solution of 3-chloro-6-methyl-4-nitro-2H-indazole (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N1-Boc protected indazole.

Part 2: C3-Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine N1-Boc-3-chloro-6-methyl-4-nitro-1H-indazole (1.0 eq), phenylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 2.5 eq), and SPhos-Pd-G2 catalyst (3 mol %).

  • Solvent & Degassing: Add a 10:1 mixture of 1,4-dioxane and water (0.1 M). Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 110 °C for 45 minutes.

  • Monitoring: After cooling, check the reaction completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Deprotection: Purify the crude product by flash column chromatography. The Boc group can be cleaved by treating the purified product with 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM to yield the final 6-methyl-4-nitro-3-phenyl-2H-indazole.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Ballell, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ben-M'barek, K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Molecules. Available at: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Abdelahi, M. M., et al. (2017). 3-Chloro-2-ethyl-6-nitro-2H-indazole. IUCrData. Available at: [Link]

  • Chen, Y-H., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Baxter, C. A., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). Indazole C-3 substituent effects. [Figure]. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Klüter, S., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry. Available at: [Link]

  • HILFIKER, Rolf, et al. (2017). Synthesis of indazoles. Google Patents.
  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole. [Figure]. Available at: [Link]

  • ResearchGate. (n.d.). Solid Phase Synthesis of Functionalized Indazoles using Triazenes – Scope and Limitations. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Chidmi, B., et al. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Journal of Applicable Chemistry. Available at: [Link]

  • KIM, Ki-Woong, et al. (2019). Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • LibreTexts Chemistry. (2023). 11.5: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Heidari, Z., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Figure]. Available at: [Link]

Sources

Optimization

scaling up the synthesis of 3-chloro-6-methyl-4-nitro-2H-indazole

Technical Support Center: Process R&D and Scale-Up Target Compound: 3-Chloro-6-methyl-4-nitro-1H-indazole (Tautomer: 2H-indazole) CAS Registry Number: 885520-89-8 [1] I. Process Architecture & Mechanistic Overview The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Process R&D and Scale-Up Target Compound: 3-Chloro-6-methyl-4-nitro-1H-indazole (Tautomer: 2H-indazole) CAS Registry Number: 885520-89-8 [1]

I. Process Architecture & Mechanistic Overview

The synthesis of 3-chloro-6-methyl-4-nitro-1H-indazole at scale relies on the electrophilic halogenation of the indazole core. While the pyrazole ring of the indazole system is generally susceptible to electrophilic attack at the C3 position, the presence of the strongly electron-withdrawing nitro group at C4 and the methyl group at C6 significantly alters the electron density of the aromatic system [2].

At scale, the preferred methodology utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent. This choice is dictated by causality: chlorine gas ( Cl2​ ) is difficult to handle safely at mid-scale and often leads to over-chlorination, while NCS allows for precise stoichiometric control and manageable exothermic profiles. The reaction typically proceeds via a kinetic N1-chlorinated intermediate, which undergoes a thermally driven rearrangement to the thermodynamically favored C3-chloro product [3].

G SM 6-Methyl-4-nitro-1H-indazole (Starting Material) Reagent NCS Addition in DMF (0-5 °C) SM->Reagent Solubilization Intermediate Kinetic N1-Chloro Intermediate (Transient) Reagent->Intermediate Electrophilic Attack Heating Thermal Rearrangement (60-70 °C, 2h) Intermediate->Heating 1,3-Sigmatropic Shift Workup Aqueous Quench & Product Precipitation Heating->Workup Conversion Complete Product 3-Chloro-6-methyl-4-nitro-1H-indazole (Target Product) Workup->Product Filtration & Drying

Reaction workflow for the scale-up synthesis of 3-chloro-6-methyl-4-nitro-1H-indazole.

II. Quantitative Process Data: Chlorinating Agent Selection

When designing a scale-up protocol, the choice of chlorinating agent dictates the impurity profile and thermal safety. The following table summarizes the process R&D data used to select NCS as the optimal reagent.

Chlorinating AgentEq. RequiredOperating TempRegioselectivity (C3 vs N1/Ring)Scale-Up SuitabilityPrimary Drawback
N-Chlorosuccinimide (NCS) 1.050 °C 65 °C> 95% C3 (after heating)Excellent Requires heating to drive rearrangement.
Chlorine Gas ( Cl2​ ) 1.00-20 °C~80% C3 (high di-chloro)PoorSevere over-chlorination; high toxicity.
Sulfuryl Chloride ( SO2​Cl2​ ) 1.100 °C 25 °C~85% C3ModerateGenerates corrosive SO2​ and HCl off-gases.
Sodium Hypochlorite (NaOCl) 1.5025 °CVariableLowBiphasic system; poor solubility of SM.

III. Standardized Scale-Up Methodology (100g Pilot Scale)

This protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure the kinetic-to-thermodynamic shift is complete before workup.

Reagents:

  • 6-Methyl-4-nitro-1H-indazole: 100.0 g (0.564 mol)

  • N-Chlorosuccinimide (NCS): 79.1 g (0.592 mol, 1.05 eq)

  • N,N-Dimethylformamide (DMF): 600 mL

  • Deionized Water: 2.5 L (for quench)

Step-by-Step Procedure:

  • Reactor Preparation: Charge a 3 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and nitrogen line with 600 mL of anhydrous DMF.

  • Solubilization: Add 100.0 g of 6-methyl-4-nitro-1H-indazole. Stir at 300 rpm until complete dissolution is achieved. Causality Note: DMF is selected over less polar solvents because the nitro-indazole core exhibits strong intermolecular hydrogen bonding, making it highly insoluble in ethereal or hydrocarbon solvents.

  • Cooling: Chill the reactor contents to an internal temperature of 0–5 °C using the jacket chiller.

  • Electrophilic Addition: Add 79.1 g of NCS in 5 equal portions over 60 minutes. Maintain the internal temperature below 10 °C. Validation Check: An exotherm of ~3–5 °C per portion is expected. Do not proceed to the next portion until the temperature stabilizes.

  • Thermal Rearrangement: Once addition is complete, adjust the jacket temperature to heat the reaction mixture to 60–65 °C. Hold at this temperature for 2.5 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC (254 nm). Self-Validation: The kinetic N1-chloro intermediate will elute earlier than the C3-chloro product. The reaction is complete when the N1-intermediate is < 1% AUC.

  • Quench & Precipitation: Cool the reactor to 15 °C. Slowly transfer the reaction mixture into a vigorously stirred vessel containing 2.5 L of ice-cold deionized water. A pale yellow to tan precipitate will form immediately.

  • Isolation: Stir the suspension for 1 hour to ensure uniform particle size. Filter the solid via a Buchner funnel or centrifuge. Wash the filter cake with 3 x 300 mL of cold water to remove residual DMF and succinimide.

  • Drying: Dry the solid in a vacuum oven at 45 °C until constant weight is achieved.

IV. Troubleshooting & FAQs for Process Chemists

Q1: We are observing two distinct peaks in our NMR spectrum for the purified product, but HPLC shows 99% purity. Is the product contaminated? A: No. Indazoles exist in a rapid tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. The nomenclature "3-chloro-6-methyl-4-nitro-2H-indazole" and "3-chloro-6-methyl-4-nitro-1H-indazole" refer to the exact same chemical substance (CAS 885520-89-8) [1]. In solution (especially in DMSO-d6), you will often observe peak broadening or a set of minor peaks corresponding to the less populated tautomer. This is a physical property of the molecule, not an impurity.

Q2: During the NCS addition, the reaction stalled, and IPC showed a highly polar intermediate instead of the target C3-chloro product. What went wrong? A: You have trapped the kinetic intermediate. Chlorination of indazoles often proceeds via initial attack at the N1 position, forming an N-chloro intermediate [3]. This intermediate is highly polar and stable at low temperatures. If you do not apply sufficient thermal energy (heating to 60–65 °C in Step 5), the 1,3-sigmatropic rearrangement required to migrate the chlorine atom from N1 to the C3 position will not occur.

Q3: We are seeing ~5-8% of a di-chlorinated byproduct at scale. How can we suppress this? A: Over-chlorination typically occurs at the C5 or C7 positions. While the C4-nitro group heavily deactivates the carbocyclic ring, excess NCS or localized high concentrations can force a second chlorination event. To troubleshoot:

  • Verify the purity of your NCS (it degrades over time, leading operators to add excess).

  • Ensure the NCS is added in discrete portions rather than a single dump.

  • Strictly limit the NCS stoichiometry to 1.05 equivalents. Do not exceed this ratio.

Q4: Can we replace DMF with a greener solvent like Ethyl Acetate or 2-MeTHF? A: It is highly challenging. The starting material, 6-methyl-4-nitro-1H-indazole, has notoriously poor solubility in moderately polar solvents. If the reaction is run as a slurry in EtOAc, the localized concentration of NCS relative to the dissolved starting material becomes artificially high, which drastically increases the rate of di-chlorination. If DMF must be avoided due to regulatory guidelines (e.g., REACH), N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can be evaluated, though DMSO carries a risk of Pummerer-type side reactions with electrophilic halogens.

V. References

  • Advances in Heterocyclic Chemistry, Volume 59. (1994). Halogenation of Indazoles. Academic Press. Retrieved March 14, 2026, from[Link]

  • US Patent 8586748B2. (2013). Synthesis of 3-Chloroindazole Intermediates via Chlorosulfonic Acid / NCS. Google Patents. Retrieved March 14, 2026, from

Troubleshooting

optimizing catalyst loading for cross-coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Optimizing catalyst loading in cross-coupling reactions is not merely about u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Optimizing catalyst loading in cross-coupling reactions is not merely about using less metal to save costs; it is a delicate thermodynamic and kinetic balancing act. High catalyst loadings often mask underlying inefficiencies, while ultra-low loadings expose the true mechanistic bottlenecks of your catalytic cycle.

Below, we will dissect the causality behind catalyst deactivation, provide self-validating protocols, and troubleshoot specific scenarios you will encounter at the bench.

Part 1: The Mechanistic Bottlenecks of Catalyst Loading

To optimize catalyst loading, you must first understand how your catalyst dies. A typical starting point for palladium-catalyzed cross-coupling is 1–2 mol%[1], while traditional nickel systems require 5–10 mol% due to their lower inherent catalytic activity[2]. When you attempt to reduce these loadings to the parts-per-million (ppm) level, the equilibrium between the ligated active species and the bare metal shifts dramatically.

  • Palladium Aggregation (Pd Black): At low loadings, the local concentration of stabilizing ligands decreases. Without sufficient steric protection, highly reactive Pd(0) intermediates cluster together, forming Pd-Pd bonds (with a characteristic bond distance of ~2.70 Å) and precipitating out of solution as inactive palladium black[3].

  • Ligand Degradation: Phosphine ligands are not innocent bystanders. Under thermal stress or in the presence of strong bases, they can undergo cyclometalation or irreversible P–C bond cleavage, permanently deactivating the metal center[3].

  • Off-Cycle Speciation: In nickel catalysis, monoligated Ni(0) complexes (such as those bound by CyJohnPhos) are highly susceptible to off-cycle dimerization if they are not immediately intercepted by the substrate. This leads to C–P bond activation and the formation of catalytically dead Ni(0)/Ni(II) dimers[4].

CatalyticCycle Precatalyst Precatalyst (e.g., Pd(OAc)2) ActiveCat Active Catalyst (Pd(0)L_n) Precatalyst->ActiveCat Activation OxAdd Oxidative Addition (Pd(II) Intermediate) ActiveCat->OxAdd + Ar-X Deact1 Aggregation / Pd Black (Low L:M Ratio) ActiveCat->Deact1 Thermal Stress Deact3 Off-Cycle Dimerization (Ni(0)/Ni(II) dimers) ActiveCat->Deact3 Substrate Starvation TransMet Transmetalation OxAdd->TransMet + Ar'-M Deact2 Ligand Degradation (P-C Cleavage) OxAdd->Deact2 Base/Temp Stress RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Catalytic cycle of cross-coupling and primary deactivation pathways.

Part 2: Troubleshooting Guide

Q1: I reduced my Pd catalyst loading from 2 mol% to 0.1 mol%, and the reaction stalled at 30% conversion with a black precipitate. How do I fix this? Root Cause: The black precipitate is palladium black, indicating severe catalyst aggregation[1][3]. By lowering the catalyst loading, you inadvertently lowered the ligand concentration below the critical threshold required to stabilize the monomeric Pd(0) species. Solution: Artificially inflate your Ligand-to-Metal (L:M) ratio. Instead of the standard 1:1 or 2:1 ratio, use a 3:1 or 4:1 ratio to push the equilibrium back toward the ligated active species. Alternatively, switch to a more sterically demanding dialkylbiaryl phosphine (e.g., SPhos or XPhos) that strongly resists displacement.

Q2: My Nickel-catalyzed Suzuki-Miyaura coupling requires 10 mol% loading, making it unscalable. Can I lower it? Root Cause: Nickel is highly prone to off-cycle dimerization and oxidation compared to palladium[4]. Traditional Ni/PPh₃ systems require 5–10 mol% simply to ensure enough active catalyst survives the catalytic cycle[2]. Solution: Transition to advanced multidentate ligands. For example, utilizing the tri-ProPhos ligand system has been proven to stabilize Ni(0) effectively, enabling process-ready Suzuki-Miyaura couplings at ultra-low loadings of 0.05–0.1 mol%[5].

Q3: I am seeing significant biaryl homocoupling of my boronic acid when I increase the catalyst loading to drive a sluggish reaction. Root Cause: Increasing catalyst loading increases the local concentration of the active metal. In the presence of trace oxygen, this accelerates the oxidative homocoupling of the nucleophile rather than the desired cross-coupling[1]. Solution: Do not brute-force sluggish reactions with more metal. Rigorously degas your solvents using the freeze-pump-thaw method. Consider utilizing High-Throughput Experimentation (HTE) to identify a superior base/solvent combination, which can often allow you to drop the loading back down to <0.2 mol% while achieving full conversion[6].

Part 3: Quantitative Optimization Data

The following table summarizes the impact of advanced ligand design and High-Throughput Experimentation (HTE) on minimizing catalyst loading while maintaining high yields.

Reaction TypeCatalyst / Ligand SystemLoading (mol%)Yield (%)Mechanistic Advantage
Suzuki-MiyauraPd-NHC (G4-02)0.20>95%HTE-optimized base/solvent prevents deactivation[6].
Suzuki-MiyauraPd-NHC (G4-02)0.02585%Highly stable NHC ligand prevents Pd aggregation[6].
Ni-SMC(tri-ProPhos)Ni0.1090%Multidentate ligand prevents Ni(0)/Ni(II) dimerization[5].
Ni-SMCTraditional Ni/PPh₃5.0075%High loading required to overcome rapid catalyst death[2].

Part 4: Self-Validating Experimental Protocol

To successfully execute an ultra-low loading cross-coupling reaction (e.g., 0.05 mol%), you must utilize a self-validating protocol. This ensures that if the reaction fails, you have the data to pinpoint exactly where it failed.

Step 1: Rigorous Degassing & Speciation Check

  • Transfer your solvent (e.g., 2-MeTHF/EtOH/H₂O) to a Schlenk flask.

  • Perform three cycles of freeze-pump-thaw to remove dissolved oxygen (preventing homocoupling)[1].

  • Validation Check: Add your precatalyst and ligand to the degassed solvent. Stir for 15 minutes. The solution should become homogeneous with a distinct color change (e.g., yellow to red/orange for many Pd species). If it turns black immediately, your system is contaminated with oxygen or moisture.

Step 2: Reaction Setup with Internal Standard

  • In a glovebox, add your aryl halide (1.0 equiv), boronic acid (1.1 equiv), and anhydrous base (e.g., K₃PO₄, 2.0 equiv) to a reaction vial.

  • Critical Step: Add 0.5 equivalents of biphenyl as an internal standard. This allows you to track mass balance. If your yield is low, the internal standard will tell you if the starting material is unreacted (kinetic issue) or destroyed (side-reaction issue).

  • Inject the pre-activated catalyst solution to achieve a final loading of 0.05 mol%.

Step 3: Kinetic Monitoring

  • Heat the reaction to the target temperature (e.g., 80 °C).

  • Validation Check: Take 10 µL aliquots at t=1h and t=4h. Quench with acetonitrile and analyze via LC-MS.

  • If conversion is 40% at 1h and 40% at 4h, your catalyst has died (likely aggregation). If conversion is 20% at 1h and 60% at 4h, your catalyst is alive but the kinetics are sluggish (consider increasing temperature or changing the base).

Systematic workflow for optimizing catalyst loading in cross-coupling.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the ideal starting catalyst loading for a completely novel substrate? A: Do not start at ultra-low loadings. Establish a baseline first. A good starting point is 1–2 mol% for palladium systems[1] and 5–10 mol% for nickel systems[2]. Once you achieve >90% yield, incrementally halve the loading until you observe a drop in conversion, then optimize the ligand or solvent to push it lower.

Q: Does the presence of reducible functional groups (like nitro groups) require higher catalyst loading? A: Generally, modern palladium catalyst systems are highly tolerant of nitro functionalities[1]. However, the oxygen atoms of a nitro group can weakly coordinate to the metal center, potentially causing competitive inhibition. If you experience sluggish kinetics with nitro-arenes, try increasing the reaction temperature slightly before resorting to higher catalyst loadings.

Q: Why does my reaction work perfectly in batch at 0.1 mol%, but fails on scale-up? A: Scale-up alters mass transfer and heat dissipation. In larger reactors, poor mixing can create local micro-environments where the substrate concentration drops, leaving the catalyst "starved." As seen with Ni(0) complexes, substrate starvation leads to irreversible dimerization and deactivation[4]. Ensure rigorous stirring and consider continuous flow setups for ultra-low loading scale-ups.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem. Source: benchchem.com.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Source: mdpi.com.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Source: whiterose.ac.uk.
  • Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation | Organic Process Research & Development - ACS Publications. Source: acs.org.
  • Catalyst Deactivation of a Monoligated CyJohnPhos-Bound Nickel(0) Complex | Organometallics - ACS Publications. Source: acs.org.
  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC. Source: nih.gov.

Sources

Optimization

Technical Support Center: 3-Chloro-6-methyl-4-nitro-2H-indazole Synthesis &amp; Work-Up

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the functionalization of indazole scaffolds is fraught with regioselectivity and purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the functionalization of indazole scaffolds is fraught with regioselectivity and purification challenges. This guide provides a field-proven, self-validating system for the C3-chlorination of 6-methyl-4-nitro-1H-indazole to yield 3-chloro-6-methyl-4-nitro-2H-indazole (note: 1H and 2H are tautomers; see FAQ).

Rather than just listing steps, this guide dissects the causality behind the reagent selection, solvent dynamics, and work-up procedures to ensure your protocols are robust and reproducible.

Mechanistic Insights & Reaction Design

The synthesis of 3-chloroindazoles is typically achieved via electrophilic aromatic substitution (SEAr). We strongly recommend using N-Chlorosuccinimide (NCS) in Dimethylformamide (DMF) over harsh reagents like chlorine gas, sulfuryl chloride, or phosphorus oxychloride[1].

  • Regioselectivity (The C3 Advantage): The pyrazole ring of the indazole core is highly electron-rich at the C3 position. Furthermore, the strongly electron-withdrawing 4-nitro group deactivates the benzenoid ring. This synergistic electronic effect prevents competitive chlorination at the C5 or C7 positions, ensuring exclusive C3 functionalization[2].

  • Solvent Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic attack. It facilitates the mild release of "Cl⁺" from NCS, accelerating the reaction at moderate temperatures (50–60°C) while minimizing degradation[3].

Quantitative Reaction Parameters

To ensure a self-validating protocol, strictly adhere to the stoichiometric and volumetric parameters outlined below. Deviations in NCS equivalents directly correlate with over-chlorination.

ParameterValue / ReagentMechanistic Function / Rationale
Starting Material 6-Methyl-4-nitro-1H-indazole (1.0 eq)Substrate; 4-nitro group directs C3 regioselectivity.
Chlorinating Agent N-Chlorosuccinimide (1.05 eq)Mild electrophilic Cl⁺ source; minimizes over-chlorination.
Solvent Anhydrous DMF (5–10 Vol)Polar aprotic solvent; stabilizes the SEAr transition state.
Extraction Solvent Ethyl Acetate (3 × 10 Vol)High partition coefficient for the target hydrophobic indazole.
Aqueous Wash 5% LiCl (aq) (3 × 5 Vol)Salts out the organic phase; selectively removes residual DMF.
Expected Yield 75% – 85%Dependent on successful succinimide removal during work-up.

Standard Operating Procedure (SOP): Synthesis & Work-Up

This protocol is designed with built-in validation checks to ensure high purity and yield.

Phase 1: Reaction Execution
  • Setup: Charge a dry, argon-flushed round-bottom flask with 6-methyl-4-nitro-1H-indazole (1.0 eq) and anhydrous DMF (10 volumes). Stir until a homogeneous solution is achieved.

  • Reagent Addition: Cool the mixture to 0–5°C using an ice bath. Add NCS (1.05 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes that lead to dichlorination.

  • Propagation: Remove the ice bath and heat the reaction to 55°C for 2–4 hours.

  • Validation Check: Monitor completion via LC-MS or TLC (Hexanes:EtOAc 7:3). The starting material should be completely consumed.

Phase 2: Work-Up & Isolation

Depending on the crystallization dynamics (heavily influenced by the nitro group), the product will either precipitate cleanly or form a biphasic oil. Follow the decision tree (Figure 1).

Route A: Direct Precipitation (Preferred)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into vigorously stirred ice-water (30–40 volumes). Stir for 30 minutes to mature the precipitate.

  • Filter the solid under vacuum. Wash the filter cake with copious amounts of cold water (3 × 5 volumes). Causality: Succinimide (the byproduct) and DMF are highly water-soluble; cold water removes them without dissolving the product.

  • Dry the solid in a vacuum oven at 45°C to constant weight.

Route B: Liquid-Liquid Extraction (If product oils out)

  • Pour the reaction mixture into water (20 volumes) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 volumes).

  • Combine the organic layers and wash with a 5% aqueous LiCl solution (3 × 5 volumes). Causality: DMF is notorious for partitioning into the organic layer. LiCl disrupts the hydrogen-bonding network of water-DMF, salting out the organic phase and forcing DMF exclusively into the aqueous layer.

  • Wash with saturated brine (1 × 5 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Process Flow Visualization

WorkupWorkflow Start 6-Methyl-4-nitro-1H-indazole + NCS in DMF Reaction Stir at 50-60°C (Electrophilic Chlorination) Start->Reaction Quench Quench Reaction: Pour into Ice-Water Reaction->Quench Decision Does product precipitate cleanly? Quench->Decision Filter Vacuum Filtration & Water Wash Decision->Filter Yes Extract Liquid-Liquid Extraction (EtOAc) Decision->Extract No (Oiling out) Crude Crude 3-Chloro-6-methyl- 4-nitro-2H-indazole Filter->Crude Wash Wash Organic Layer (5% LiCl aq. & Brine) Extract->Wash Dry Dry over Na₂SO₄ & Concentrate Wash->Dry Dry->Crude Purify Purification (Recrystallization / Silica) Crude->Purify

Figure 1: Decision-tree workflow for the synthesis and work-up of 3-chloro-6-methyl-4-nitro-2H-indazole.

Troubleshooting & FAQs

Q: My target compound is listed as a "2H-indazole" in my database, but the starting material is a "1H-indazole". Did the reaction cause an isomerization? A: No chemical isomerization occurred. Indazoles exhibit rapid annular tautomerism between the 1H and 2H forms. In solution, the 1H-tautomer is generally thermodynamically favored, but electron-withdrawing groups (like the 4-nitro group) and steric hindrance can shift the equilibrium. Chemical databases often register these compounds under the 2H-nomenclature for indexing purposes, but they are the same chemical entity.

Q: I am seeing a persistent impurity at ~2.7 ppm in my ¹H-NMR spectrum. What is it, and how do I remove it? A: A sharp singlet at ~2.7 ppm (in DMSO-d6 or CDCl3) is the methylene signature of succinimide , the byproduct of NCS. This indicates your aqueous washes during the work-up were insufficient. To resolve this, redissolve your crude product in EtOAc and perform three additional washes with water or 5% LiCl, followed by a brine wash.

Q: During the liquid-liquid extraction, a stubborn emulsion formed. How can I break it? A: Emulsions in this system are typically caused by residual fine particulates of succinimide or unreacted indazole trapped at the phase boundary. Solution: Add a small amount of saturated brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a pad of Celite to remove the emulsion-stabilizing micro-particles.

Q: LC-MS shows a mass corresponding to dichlorination (M+34). How do I prevent this? A: Over-chlorination occurs when NCS is used in excess or if the reaction temperature exceeds 65°C. Ensure your NCS is strictly limited to 1.05 equivalents. If your NCS is old, it may have degraded, leading you to inadvertently add more to push the reaction, which causes localized over-chlorination. Always use fresh, dry NCS.

References

  • Title: Working with Hazardous Chemicals - Organic Syntheses (3-Chloroindazole) Source: Organic Syntheses URL: [Link]

  • Title: U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics Source: ACS Omega URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Characterizing Novel Indazole-Based Kinase Inhibitors: A Comparative Framework Using 3-chloro-6-methyl-4-nitro-2H-indazole as a Case Study

Introduction: The Indazole Scaffold and the Quest for Kinase Specificity The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Specificity

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1] This has led to the development of several successful kinase inhibitor drugs, such as axitinib and pazopanib.[1] The introduction of a novel indazole derivative, such as 3-chloro-6-methyl-4-nitro-2H-indazole, into the drug discovery pipeline necessitates a rigorous and systematic evaluation of its biological activity. While specific experimental data for 3-chloro-6-methyl-4-nitro-2H-indazole is not yet prevalent in public literature, its structural motifs suggest potential kinase inhibitory action.

This guide provides a comprehensive framework for characterizing the biological activity of such a novel compound. We will outline a series of robust, self-validating experimental protocols to compare its performance against a panel of well-characterized kinase inhibitors. This comparative approach is essential for contextualizing the compound's potency, selectivity, and potential therapeutic utility.

For this guide, we have selected three benchmark inhibitors to serve as comparators:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, but non-selective ATP-competitive kinase inhibitor. It serves as a valuable research tool and a benchmark for pan-kinase inhibition.[2][3]

  • Dasatinib: A second-generation, multi-targeted tyrosine kinase inhibitor that potently inhibits BCR-ABL and Src family kinases, approved for treating certain types of leukemia.[4][5]

  • Sunitinib: An oral multi-kinase inhibitor targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, primarily used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[6][7][8]

By comparing our novel indazole to these standards, we can build a comprehensive profile of its activity, from direct enzyme inhibition to its effects on cellular signaling and viability.

Part 1: Comparative In Vitro Kinase Profiling

The foundational step in characterizing any potential kinase inhibitor is to determine its direct inhibitory effect on a panel of purified enzymes. This in vitro screening provides two critical pieces of information: potency (how much of the drug is needed to inhibit a specific kinase, typically measured as the IC50 value) and selectivity (the compound's activity against a range of different kinases). High potency against the intended target and low activity against off-target kinases is the hallmark of a promising drug candidate.

The choice of kinases for the screening panel is crucial. It should include the intended target kinase as well as representatives from different branches of the human kinome to assess selectivity. For our hypothetical compound, we will test against a panel including a non-receptor tyrosine kinase (Src), a receptor tyrosine kinase (VEGFR2), and a serine/threonine kinase (PKCα).

Data Presentation: Comparative Kinase Inhibition (IC50, nM)

The following table presents hypothetical data to illustrate how the results of such a screen would be displayed. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorSrc (Tyrosine Kinase)VEGFR2 (Receptor Tyrosine Kinase)PKCα (Serine/Threonine Kinase)
3-chloro-6-methyl-4-nitro-2H-indazole 75 nM25 nM>10,000 nM
Dasatinib 0.8 nM80 nM3,100 nM
Sunitinib 69 nM9 nM>10,000 nM
Staurosporine 6 nM20 nM1 nM

Note: Data for 3-chloro-6-methyl-4-nitro-2H-indazole is hypothetical for illustrative purposes. Data for comparators are representative values from published literature.

From this hypothetical data, we could infer that our indazole compound is a potent inhibitor of VEGFR2 with moderate activity against Src, and is highly selective against the serine/threonine kinase PKCα, a profile that shares some similarities with Sunitinib.

Experimental Workflow: In Vitro Kinase Assay

The diagram below outlines a typical workflow for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Kinase_Assay_Workflow start Start: Prepare Reagents step1 Step 1: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) start->step1 Dispense into 384-well plate step2 Step 2: Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step1->step2 Incubate at RT (e.g., 60 min) step3 Step 3: Generate Luminescent Signal (Add Kinase Detection Reagent) step2->step3 Incubate at RT (e.g., 40 min) step4 Step 4: Measure Luminescence (Plate Reader) step3->step4 Incubate at RT (e.g., 30 min) end End: Analyze Data (Calculate IC50) step4->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from standard luminescence-based assays like the ADP-Glo™ assay.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a 2X solution of the kinase and its specific substrate in Kinase Buffer.

    • Prepare a 4X solution of ATP in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Prepare serial dilutions of the test compounds (e.g., 3-chloro-6-methyl-4-nitro-2H-indazole, comparators) in Kinase Buffer at 4X the final desired concentration. Include a DMSO-only control.

  • Kinase Reaction:

    • To the wells of a low-volume 384-well plate, add 2.5 µL of the 4X inhibitor solution.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution. The final volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes. The rationale for this incubation time is to allow for sufficient product formation without depleting the substrate.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step is critical to ensure that the final signal is only derived from the ADP produced by the kinase.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and then generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract background (no kinase control) from all values.

    • Normalize the data to the high (DMSO control) and low (no ATP control) signals.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Part 2: Assessing Cellular Activity

While an in vitro assay is essential, it does not account for cell permeability, metabolic stability, or engagement with the target in a complex cellular environment. Therefore, the next critical phase is to evaluate the compound's activity in cell-based assays.

Comparative Antiproliferative Effects

A primary goal of many kinase inhibitors is to halt the uncontrolled proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

The GI50 value is the concentration of an inhibitor that causes a 50% reduction in the proliferation of a cell line. We will use cell lines relevant to the known activities of our comparator drugs: K-562 (a CML cell line sensitive to Dasatinib) and 786-O (a renal cell carcinoma line sensitive to Sunitinib).

InhibitorK-562 (CML)786-O (Renal Carcinoma)
3-chloro-6-methyl-4-nitro-2H-indazole 5.2 µM1.8 µM
Dasatinib 0.005 µM8.5 µM
Sunitinib 2.6 µM2.1 µM
Staurosporine 0.02 µM0.03 µM

Note: Data for 3-chloro-6-methyl-4-nitro-2H-indazole is hypothetical for illustrative purposes. Data for comparators are representative values.

This hypothetical data suggests our indazole compound has modest antiproliferative activity, with greater potency in the renal cancer cell line, consistent with its in vitro VEGFR2 inhibition.

The diagram below illustrates the key steps of the MTT assay.

Caption: Workflow for the MTT cell viability and proliferation assay.

This protocol is a standard method for assessing cell viability.[9][10]

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of culture medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired treatment period (typically 48-72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The rationale for this step is that only live cells possess the necessary mitochondrial reductases for this conversion.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only).

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 value.

Target Engagement and Downstream Signaling

To confirm that the antiproliferative effects are due to the inhibition of the intended kinase target, it is essential to perform a Western blot analysis. This technique allows for the visualization and quantification of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream substrates.[11] For our hypothetical indazole, which inhibits VEGFR2, we would expect to see a decrease in the phosphorylation of VEGFR2 itself and downstream signaling proteins like Akt in cells stimulated with VEGF.

The PI3K/Akt/mTOR pathway is a critical signaling cascade downstream of many receptor tyrosine kinases, including VEGFR2. It regulates cell survival, growth, and proliferation.[12] Inhibition of VEGFR2 should lead to a reduction in the activation of this pathway.

PI3K_Pathway RTK VEGFR2 (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Sunitinib or Hypothetical Indazole Inhibitor->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway downstream of VEGFR2.

This protocol provides a standard workflow for Western blotting to detect changes in protein phosphorylation.[11]

  • Sample Preparation:

    • Seed cells (e.g., HUVECs, which express VEGFR2) in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the inhibitor (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to activate the pathway.

    • Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation status of the proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2, anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt) or a housekeeping protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This guide presents a foundational, multi-tiered strategy for the initial biological characterization of a novel indazole-based kinase inhibitor, using 3-chloro-6-methyl-4-nitro-2H-indazole as a working example. By systematically comparing its activity against well-defined inhibitors like Staurosporine, Dasatinib, and Sunitinib, researchers can effectively benchmark its potency, selectivity, and cellular effects.

The journey from a novel chemical entity to a potential therapeutic agent is long and requires a cascade of validation steps. The positive outcome of the experiments outlined here—demonstrating potent and selective in vitro inhibition, corresponding on-target cellular activity, and antiproliferative effects—would provide a strong rationale for advancing the compound to the next stages of drug discovery. These include comprehensive kinome-wide selectivity profiling, lead optimization to improve potency and drug-like properties, and eventual evaluation in preclinical in vivo models of disease.

References

  • El-Sayed, M. A. A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. Available at: [Link]

  • Mohamed Abdelahi, M. M., et al. (2017). 3-Chloro-2-ethyl-6-nitro-2H-indazole. IUCrData, 2(5). Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366-1377. Available at: [Link]

  • Motzer, R. J., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and Clinical Risk Management, 2(2), 151-159. Available at: [Link]

  • National Center for Biotechnology Information. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Available at: [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Available at: [Link]

  • Wikipedia. Sunitinib. Available at: [Link]

  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(45), 17135-17145. Available at: [Link]

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  • Quintás-Cardama, A., et al. (2009). The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. Blood, 114(8), e16-e28. Available at: [Link]

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  • Benchidmi, M., et al. (2018). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Journal Marocain de Chimie Hétérocyclique, 17(1). Available at: [Link]

  • Yang, Y., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. International Journal of Molecular Sciences, 25(2), 948. Available at: [Link]

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Comparative

Spectroscopic Differentiation of 3-Chloro-6-methyl-4-nitro-2H-indazole and Its 1H-Regioisomer: A Comprehensive Guide

For researchers and drug development professionals, the precise structural elucidation of heterocyclic scaffolds is non-negotiable. Indazole derivatives are privileged pharmacophores widely embedded in kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of heterocyclic scaffolds is non-negotiable. Indazole derivatives are privileged pharmacophores widely embedded in kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics 1. However, the indazole core presents a notorious analytical challenge: annular tautomerism and regioisomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms 2.

When dealing with highly functionalized precursors like 3-chloro-6-methyl-4-nitro-indazole , distinguishing between the 1H and 2H regioisomers requires a robust, multi-modal spectroscopic approach. This guide provides an objective comparison of their spectroscopic profiles, grounded in causality and self-validating experimental design.

Mechanistic Insights: The 1H vs. 2H Electronic Environments

The fundamental differences in the spectroscopic signatures of 1H- and 2H-indazoles stem from their electronic topologies. The 1H-isomer possesses a continuous benzenoid π-system, making it the thermodynamically favored ground state 3. Conversely, the 2H-isomer adopts a higher-energy quinonoid structure.

This quinonoid character in the 2H-isomer forces a redistribution of electron density, significantly deshielding the bridgehead carbons (C-7a) and altering the photophysical absorption profile (bathochromic shift) compared to its 1H counterpart 4. Furthermore, the presence of the strongly electron-withdrawing 4-nitro group and the 3-chloro substituent in our target molecule creates a unique push-pull system that predictably perturbs standard chemical shifts.

Spectroscopic Showdown: Comparative Data Analysis

To facilitate rapid identification, the quantitative spectroscopic markers for the 1H and 2H regioisomers of 3-chloro-6-methyl-4-nitro-indazole are summarized below.

Table 1: Diagnostic NMR Chemical Shifts (δ, ppm in DMSO-d₆)

Nucleus / Position1H-Regioisomer (Benzenoid)2H-Regioisomer (Quinonoid)Causality / Mechanistic Note
¹H: N-H ~13.4 (broad s)~13.8 (broad s) or Absent2H N-H is often more deshielded; absent if N-alkylated.
¹H: H-5 ~7.9 (s)~8.1 (s)Deshielded by the adjacent 4-NO₂ group; quinonoid state further deshields 2H.
¹H: H-7 ~7.6 (s)~7.8 (s)2H-isomer exhibits a downfield shift due to altered ring current.
¹³C: C-3 (C-Cl) ~134.8~123.0Significant upfield shift in 2H due to quinonoid resonance localization 4.
¹³C: C-7a (Bridgehead) ~140.0~149.0The most reliable 1D marker; distinct downfield shift in 2H-indazoles 5.
¹³C: C-3a ~123.1~127.0Secondary diagnostic bridgehead carbon shift.

Table 2: Orthogonal Spectroscopic Profiles (FT-IR & UV-Vis)

Technique1H-Regioisomer2H-RegioisomerDiagnostic Value
FT-IR (ATR) N-H stretch ~3150 cm⁻¹ (broad)N-H stretch absent or shiftedUnsubstituted 1H shows strong dimeric H-bonding 2.
FT-IR (Ring) ~1619, 1479 cm⁻¹~1621-1592 cm⁻¹Quinonoid C=N/C=C stretches differ from benzenoid 4.
UV-Vis (λmax) ~254 nm, ~295 nm~275 nm, ~310 nm2H-isomers exhibit a bathochromic (red) shift due to extended conjugation.
Self-Validating Experimental Protocols

Relying solely on 1D ¹H NMR is insufficient for absolute structural proof of highly substituted indazoles, especially when the diagnostic H-3 proton is replaced by a chlorine atom. A self-validating protocol must employ 2D NMR (NOESY and HMBC) to establish unambiguous atomic connectivity 6.

Protocol 1: 2D NMR Connectivity Mapping

Objective: Unambiguously assign the N1 vs. N2 position of the proton (or alkyl substituent), accounting for the "blind spot" created by the C-3 chlorine substitution.

  • Sample Preparation: Dissolve 10-15 mg of the highly pure (>98%) indazole compound in 0.6 mL of anhydrous DMSO-d₆. DMSO is preferred over CDCl₃ to minimize proton exchange rates, sharpening the N-H signal 5.

  • NOESY Acquisition (Spatial Proximity): Acquire a 2D NOESY spectrum (mixing time ~400-500 ms).

    • Causality Check: In the 1H-isomer, a spatial NOE cross-peak will be observed between the N1-H and the H-7 aromatic proton. In the 2H-isomer, the N2-H would normally show an NOE to H-3. However, because C-3 is chlorinated, no NOE will be observed for the N2-H. Thus, the absence of an NOE is suggestive, but not conclusive, of the 2H-isomer.

  • HMBC Acquisition (Long-Range Coupling): Acquire a 2D HMBC spectrum (optimized for long-range J-coupling of 8 Hz).

    • Causality Check (The Definitive Proof): The N-H (or N-alkyl protons) will show ³J correlations to adjacent carbons. An N1-H will correlate to C-7a (~140 ppm) and C-3a. An N2-H will correlate to C-3 (C-Cl, ~123 ppm) and C-3a. This orthogonal confirmation validates the structure regardless of NOE absence.

Protocol 2: UV-Vis Bathochromic Shift Analysis
  • Preparation: Prepare a 10 µg/mL solution of the analyte in HPLC-grade methanol.

  • Acquisition: Scan from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer against a pure methanol blank.

  • Analysis: Identify the λmax. A primary absorption band exceeding 305 nm strongly corroborates the quinonoid 2H-isomer architecture.

Logical Workflow Visualization

Below is the self-validating decision matrix utilized for the structural elucidation of 3-chloro-substituted indazoles.

G Start Unknown Regioisomer (3-chloro-6-methyl-4-nitro-indazole) NOESY 2D NOESY Analysis (Spatial Proximity) Start->NOESY HMBC 2D HMBC Analysis (Long-Range J-Coupling) Start->HMBC NOE_1H NOE observed between N-H and H-7 NOESY->NOE_1H NOE_2H No NOE observed (C-3 is chlorinated) NOESY->NOE_2H HMBC_1H N-H correlates with C-7a (~140 ppm) & C-3a HMBC->HMBC_1H HMBC_2H N-H correlates with C-3 (C-Cl) & C-3a HMBC->HMBC_2H 1H-Isomer Confirmed 1H-Isomer Confirmed NOE_1H->1H-Isomer Confirmed Possible 2H-Isomer\n(Requires HMBC) Possible 2H-Isomer (Requires HMBC) NOE_2H->Possible 2H-Isomer\n(Requires HMBC) HMBC_1H->1H-Isomer Confirmed 2H-Isomer Confirmed 2H-Isomer Confirmed HMBC_2H->2H-Isomer Confirmed

Caption: Logical workflow for the unambiguous assignment of 3-chloro-substituted indazole regioisomers using 2D NMR.

Conclusion

The differentiation of 3-chloro-6-methyl-4-nitro-2H-indazole from its 1H-regioisomer cannot rely on simple ¹H NMR due to the lack of a proton at the C-3 position. By leveraging the distinct ¹³C chemical shifts of the C-7a bridgehead carbon and employing a self-validating HMBC/NOESY protocol, researchers can achieve absolute structural certainty. This rigorous analytical framework ensures the integrity of downstream structure-activity relationship (SAR) studies and synthetic scale-ups.

References
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at:[Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at:[Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available at: [Link]

Sources

Validation

comparative study of different synthetic routes to 3-chloro-6-methyl-4-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-chloro-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 3-chloro-6-methyl-4-nitro-2H-indazole presents a unique substitution pattern with significant potential for further functionalization in drug discovery programs. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols based on established chemical principles and analogous reactions.

The Strategic Importance of 3-chloro-6-methyl-4-nitro-2H-indazole

The specific arrangement of substituents on the indazole ring of the target molecule offers several strategic advantages for medicinal chemists. The chlorine atom at the 3-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The nitro group at the 4-position, a strong electron-withdrawing group, significantly influences the electronic properties of the ring system and can be a precursor for an amino group, opening avenues for further derivatization. The methyl group at the 6-position provides a point of steric and electronic differentiation. The 2H-indazole tautomeric form can also influence the molecule's interaction with biological targets.

Synthesis of the Common Precursor: 6-Methyl-1H-indazole

Both proposed synthetic routes to the target molecule commence with a common precursor, 6-methyl-1H-indazole. While this compound is commercially available, its synthesis from readily available starting materials is a crucial first step for cost-effective and scalable production. A reliable method involves the diazotization and subsequent intramolecular cyclization of 2-amino-4-methylbenzonitrile.

Experimental Protocol: Synthesis of 6-Methyl-1H-indazole

Materials:

  • 2-amino-4-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-4-methylbenzonitrile in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methyl-1H-indazole.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of 3-chloro-6-methyl-4-nitro-2H-indazole are proposed and compared:

  • Route A: Chlorination of 6-methyl-1H-indazole at the 3-position, followed by nitration at the 4-position.

  • Route B: Nitration of 6-methyl-1H-indazole at the 4-position, followed by chlorination at the 3-position.

G cluster_0 Starting Material cluster_1 Route A cluster_2 Route B 6-Methyl-1H-indazole 6-Methyl-1H-indazole A1 3-Chloro-6-methyl-1H-indazole 6-Methyl-1H-indazole->A1 Chlorination B1 6-Methyl-4-nitro-1H-indazole 6-Methyl-1H-indazole->B1 Nitration A2 3-Chloro-6-methyl-4-nitro-2H-indazole A1->A2 Nitration B2 3-Chloro-6-methyl-4-nitro-2H-indazole B1->B2 Chlorination

Comparative overview of the two proposed synthetic routes.

Route A: Chlorination Followed by Nitration

This route prioritizes the introduction of the chloro substituent at the 3-position of the indazole ring, followed by the more challenging regioselective nitration.

Step A1: Synthesis of 3-Chloro-6-methyl-1H-indazole

The direct chlorination of the 3-position of 1H-indazoles can be achieved using various chlorinating agents. Sodium hypochlorite in an acidic medium is a known method for the parent indazole.[1]

Experimental Protocol:

  • Materials: 6-methyl-1H-indazole, Sodium hypochlorite (NaOCl) solution, Hydrochloric acid (HCl), Sodium thiosulfate (Na₂S₂O₃) solution, Dichloromethane.

  • Procedure:

    • Suspend 6-methyl-1H-indazole in a mixture of dichloromethane and water.

    • Cool the suspension to 0-5 °C and add concentrated hydrochloric acid dropwise.

    • Slowly add a solution of sodium hypochlorite, maintaining the temperature below 10 °C.

    • Stir the reaction mixture vigorously for 2-4 hours at room temperature.

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-chloro-6-methyl-1H-indazole.

Step A2: Nitration of 3-Chloro-6-methyl-1H-indazole

The nitration of the benzene ring of the indazole is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the existing substituents. The methyl group at C-6 is an activating ortho,para-director, while the chloro group at C-3 is a deactivating ortho,para-director. The pyrazole part of the indazole ring is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. The positions ortho to the methyl group are C-5 and C-7. The position para to the methyl group is C-3, which is already substituted. The chloro group at C-3 will direct to positions C-2 (on the pyrazole ring) and C-4. The combined directing effects and the deactivation by the pyrazole ring make the prediction of the major product complex, and a mixture of isomers (4-nitro, 5-nitro, and 7-nitro) is likely. Careful optimization of reaction conditions would be necessary to favor the formation of the desired 4-nitro isomer.

Experimental Protocol:

  • Materials: 3-chloro-6-methyl-1H-indazole, Concentrated sulfuric acid (H₂SO₄), Fuming nitric acid (HNO₃), Ice.

  • Procedure:

    • Slowly add 3-chloro-6-methyl-1H-indazole to concentrated sulfuric acid at 0 °C.

    • Once dissolved, cool the mixture to -5 to 0 °C.

    • Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product by fractional crystallization or preparative chromatography to isolate 3-chloro-6-methyl-4-nitro-1H-indazole.

Route B: Nitration Followed by Chlorination

This alternative route introduces the nitro group first, which may influence the subsequent chlorination step.

Step B1: Synthesis of 6-Methyl-4-nitro-1H-indazole

The nitration of 6-methyl-1H-indazole is expected to be directed by the ortho,para-directing methyl group. This would favor substitution at the 5- and 7-positions. However, a reported synthesis of 6-methyl-4-nitro-1H-indazole from 2,5-dimethyl-3-nitroaniline with a 52% yield suggests that the 4-position is indeed susceptible to substitution, or that a different synthetic strategy is more effective.[2] For the purpose of this comparative guide, we will consider the direct nitration of 6-methyl-1H-indazole, acknowledging that isomer separation will be a significant challenge.

Experimental Protocol:

  • Materials: 6-methyl-1H-indazole, Concentrated sulfuric acid, Fuming nitric acid, Ice.

  • Procedure:

    • Dissolve 6-methyl-1H-indazole in concentrated sulfuric acid at 0 °C.

    • Cool the solution to -10 °C.

    • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below -5 °C.

    • Stir the reaction for 2-3 hours at -5 to 0 °C.

    • Pour the reaction mixture onto ice and allow it to warm to room temperature.

    • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Separate the isomers using column chromatography to isolate 6-methyl-4-nitro-1H-indazole.

Step B2: Chlorination of 6-Methyl-4-nitro-1H-indazole

The final step is the chlorination of the 3-position. The presence of the electron-withdrawing nitro group at the 4-position will deactivate the entire ring system, making the chlorination potentially more difficult than in the unsubstituted 6-methyl-1H-indazole. However, the 3-position of the indazole ring remains a site for halogenation.

Experimental Protocol:

  • Materials: 6-methyl-4-nitro-1H-indazole, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • Dissolve 6-methyl-4-nitro-1H-indazole in acetonitrile.

    • Add N-chlorosuccinimide to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 3-chloro-6-methyl-4-nitro-1H-indazole.

The Question of Tautomerism: 1H- vs. 2H-Indazole

The final product is named as a 2H-indazole. It is important to note that N-unsubstituted indazoles exist as a mixture of tautomers in solution, with the 1H-form generally being thermodynamically more stable.[3][4][5] The synthetic procedures described above will likely yield the 1H-tautomer or a mixture of both. The specific tautomer that crystallizes out of solution can sometimes be controlled by the choice of solvent and crystallization conditions. For specific biological applications where a single tautomer is required, N-alkylation or N-acylation can be used to "lock" the molecule into the desired N1- or N2-substituted form.[1][3][4][6][7] The regioselectivity of such reactions is influenced by factors including the base, solvent, and the electronic and steric nature of the substituents on the indazole ring.[7]

Comparative Data Summary

ParameterRoute A (Chlorination -> Nitration)Route B (Nitration -> Chlorination)
Starting Material 6-Methyl-1H-indazole6-Methyl-1H-indazole
Key Intermediates 3-Chloro-6-methyl-1H-indazole6-Methyl-4-nitro-1H-indazole
Number of Steps 22
Reported Yields (Analogous Reactions) Chlorination: Good; Nitration: Moderate (isomer separation required)Nitration: 52% reported for a specific synthesis[2]; Chlorination: Good
Key Challenges Regioselective nitration and separation of isomers.Regioselective nitration and separation of isomers; potential for deactivation of the ring towards chlorination.
Scalability Potentially challenging due to isomer separation in the nitration step.Potentially more scalable if the reported synthesis of the nitro-intermediate is reproducible.

Conclusion

Both proposed synthetic routes to 3-chloro-6-methyl-4-nitro-2H-indazole are chemically plausible but present significant challenges, primarily concerning the regioselectivity of the nitration step.

Route B appears to be the more promising approach , supported by a literature report on the synthesis of the key intermediate, 6-methyl-4-nitro-1H-indazole, in a respectable yield.[2] This suggests that achieving the desired substitution pattern before the final chlorination may be more efficient.

Route A remains a viable alternative , although it would likely require extensive optimization of the nitration conditions to maximize the yield of the desired 4-nitro isomer and minimize the formation of other regioisomers.

For both routes, the final product will likely exist as a mixture of 1H and 2H tautomers. Further derivatization at one of the nitrogen atoms would be necessary to isolate a single, stable N-substituted isomer for biological evaluation. This guide provides a foundational framework for researchers to embark on the synthesis of this valuable and complex indazole derivative, with the understanding that careful experimental design and optimization will be paramount to success.

References

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4834–4837.
  • Barber, A., et al. (2024).
  • BenchChem. (2025).
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Keating, T. A., et al. (2024).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Chem-Impex. (n.d.). 3-Cloro-6-metil-1H-indazol.
  • PubChem. (n.d.). 6-chloro-3-iodo-1-methyl-1h-indazole.
  • El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 151-167.
  • BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
  • BenchChem. (2025). Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methyl-1H-indazole.
  • BenchChem. (2025). A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols.
  • El-Faham, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
  • ResearchGate. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Chemistry Tutor. (2018).
  • MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Beilstein Journals. (2022).
  • Frontiers in Chemistry. (2024).
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Sciforum. (2021). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
  • ResearchGate. (2017). 3-Chloro-2-ethyl-6-nitro-2H-indazole.
  • PubChem. (n.d.). Indazole, 1-acetyl-3-chloro-6-nitro- (C9H6ClN3O3).

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Comparative

evaluating the metabolic stability of 3-chloro-6-methyl-4-nitro-2H-indazole

Title: Comprehensive Guide to Evaluating the Metabolic Stability of 3-chloro-6-methyl-4-nitro-2H-indazole Executive Summary Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized as b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Evaluating the Metabolic Stability of 3-chloro-6-methyl-4-nitro-2H-indazole

Executive Summary

Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indole and phenol to improve physicochemical properties and target affinity[1]. However, the functionalization of the indazole core drastically alters its pharmacokinetic profile. This guide provides an in-depth comparative analysis and experimental framework for evaluating the metabolic stability of 3-chloro-6-methyl-4-nitro-2H-indazole . By dissecting its structural liabilities and comparing it against alternative analogs, we establish a robust, self-validating methodology for determining intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) using in vitro hepatic models.

Structural Dissection & Mechanistic Rationale

To accurately evaluate a compound's metabolic fate, we must first understand the causality behind its structural liabilities. 3-chloro-6-methyl-4-nitro-2H-indazole presents a complex metabolic profile due to its specific substitution pattern:

  • 6-Methyl Group (Phase I Liability): Aliphatic methyl groups attached to aromatic rings are prime targets for Cytochrome P450 (CYP450)-mediated oxidation, rapidly converting to hydroxymethyl metabolites.

  • 4-Nitro Group (Phase I Liability): Nitro groups are highly susceptible to reduction by hepatic nitroreductases. This pathway can generate reactive nitroso or hydroxylamine intermediates, which often lead to toxicity or rapid clearance.

  • 3-Chloro Group (Metabolic Shielding): Halogenation at the C3 position provides steric hindrance and modulates the electron density (pKa) of the indazole ring. This substitution generally improves metabolic stability by blocking direct oxidation at the C3 position compared to unsubstituted analogs[2][3].

  • 2H-Indazole Core (Phase II Liability): Unlike 1H-indazoles, the 2H-tautomer/isomer configuration often exposes the ring nitrogen to rapid Phase II N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1].

MetabolicPathway Parent 3-chloro-6-methyl-4-nitro-2H-indazole (Parent Scaffold) CYP CYP450 Oxidation (Phase I) Parent->CYP Methyl Oxidation NitroRed Nitroreductase (Phase I) Parent->NitroRed Nitro Reduction UGT UGT Glucuronidation (Phase II) Parent->UGT 2H-Nitrogen Conjugation Met1 6-Hydroxymethyl Metabolite (High Clearance) CYP->Met1 Met2 4-Amino Metabolite (Toxicity Risk) NitroRed->Met2 Met3 N-Glucuronide (Renal Excretion) UGT->Met3

Predicted Phase I and Phase II metabolic pathways for 3-chloro-6-methyl-4-nitro-2H-indazole.

Comparative Performance Analysis

When optimizing a lead series, it is critical to benchmark the target compound against structural alternatives. The table below illustrates the comparative metabolic stability of 3-chloro-6-methyl-4-nitro-2H-indazole against standard indazole modifications.

Note: Data represents typical benchmark ranges for these structural classes in Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes.

Compound ScaffoldHLM t1/2​ (min)HLM Clint​ (µL/min/mg)Hepatocyte Clint​ (µL/min/10⁶ cells)Primary Metabolic Route
3-chloro-6-methyl-4-nitro-2H-indazole 18.5 74.9 42.1 CYP Oxidation, Nitroreduction
3-chloro-4-nitro-2H-indazole (Des-methyl)45.230.621.5Nitroreduction, Glucuronidation
3-chloro-6-methyl-2H-indazole (Des-nitro)28.448.835.0CYP Oxidation (Methyl)
Unsubstituted 1H-indazole>60.0<15.0<10.0Slow N-Glucuronidation
Verapamil (Positive Control)12.0115.565.0Extensive CYP3A4 Oxidation

Key Insight: The removal of the 6-methyl group (Des-methyl analog) significantly increases the half-life, confirming that aliphatic oxidation is the primary driver of rapid Phase I clearance for our target compound.

Self-Validating Experimental Workflows

To ensure data integrity, metabolic stability assays must be designed as self-validating systems. This requires the inclusion of positive controls (to verify enzyme activity) and negative controls (to rule out chemical degradation).

Workflow 1: Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I CYP450 metabolism[4].

Mechanistic Causality: We utilize a 1 µM test compound concentration to ensure the reaction remains well below the Michaelis-Menten constant ( Km​ ). This guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance[5].

Step-by-Step Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4)[5].

  • Master Mix: Combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, DMSO < 0.1% to prevent CYP inhibition) in the buffer.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Thermal equilibration prevents reaction lag times.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final 1 mM NADPH). Rationale: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor[6].

  • Time-Course Sampling: At t= 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS).

  • Quenching & Centrifugation: The cold organic solvent instantly denatures the enzymes, halting the reaction. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins[6].

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Run a "Minus-NADPH" control to verify that compound loss is strictly enzyme-mediated, not due to chemical instability in the buffer.

HLMWorkflow Prep Prepare HLM & Compound (1 µM) PreInc Pre-incubate 37°C (Equilibration) Prep->PreInc Init Initiate Reaction (Add NADPH) PreInc->Init Quench Quench Reaction (Cold ACN + IS) Init->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge Analyze LC-MS/MS Analysis (Quantify Parent) Centrifuge->Analyze

Standard decision tree and workflow for the HLM metabolic stability assay.

Workflow 2: Cryopreserved Human Hepatocyte Assay

Because 3-chloro-6-methyl-4-nitro-2H-indazole contains a 2H-indazole core (prone to N-glucuronidation) and a nitro group, HLM assays alone are insufficient. Hepatocytes contain the full complement of Phase I and Phase II enzymes, including UGTs and cytosolic nitroreductases[4].

Step-by-Step Protocol:

  • Cell Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge at 100 x g to pellet viable cells, discarding dead cells in the supernatant.

  • Viability Check: Resuspend in William's E medium and assess viability using Trypan Blue exclusion. Rule: Viability must exceed 80% for reliable Phase II cofactor generation.

  • Incubation: Dilute cells to 1×106 viable cells/mL. Add the test compound to a final concentration of 1 µM.

  • Sampling: Unlike microsomes, intact cells require longer incubation. Take aliquots at t= 0, 15, 30, 60, 90, and 120 minutes.

  • Lysis & Quenching: Quench with an equal volume of cold Acetonitrile/Methanol (50:50). The organic solvent lyses the intact hepatocyte membranes to release intracellularly bound compound.

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant ( k ), and calculate Clint​ [7].

Conclusion

Evaluating 3-chloro-6-methyl-4-nitro-2H-indazole requires a dual-assay approach. Relying solely on microsomal data will heavily underestimate its in vivo clearance due to the compound's susceptibility to Phase II N-glucuronidation and cytosolic nitroreduction. By utilizing both HLM and intact hepatocyte models, researchers can accurately profile the metabolic liabilities of this specific indazole scaffold and guide subsequent structure-activity relationship (SAR) optimization[3].

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at:[Link]

  • Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

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3-chloro-6-methyl-4-nitro-2H-indazole
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3-chloro-6-methyl-4-nitro-2H-indazole
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